Dephostatin
Description
This compound has been reported in Streptomyces with data available.
from Streptomyces sp. MJ742-NF5; structure given in first source
Structure
3D Structure
Propriétés
IUPAC Name |
N-(2,5-dihydroxyphenyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJOLYFWJWJPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934304 | |
| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151606-30-3 | |
| Record name | Dephostatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151606-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dephostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dephostatin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dephostatin, a natural product isolated from Streptomyces, is a competitive inhibitor of protein tyrosine phosphatases (PTPs). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its inhibitory effects on key signaling pathways in both mammalian and bacterial systems. Quantitative data on its inhibitory potency are presented, alongside detailed experimental protocols for assessing its activity. Visual diagrams of the affected signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this compound's molecular interactions.
Core Mechanism of Action: Competitive Inhibition of Protein Tyrosine Phosphatases
This compound functions as a competitive inhibitor of protein tyrosine phosphatases.[1][2] PTPs are a crucial class of enzymes that counterbalance the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes, including cell growth, differentiation, and immune responses. By binding to the active site of PTPs, this compound prevents the dephosphorylation of their target substrates, leading to a sustained state of tyrosine phosphorylation and subsequent modulation of downstream signaling pathways. The structural integrity of this compound, specifically the presence of both a nitroso group and phenolic hydroxyl groups, is essential for its inhibitory activity.[3]
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound and its analogs has been quantified against various protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Source Organism/Cell Line |
| Protein Tyrosine Phosphatase Preparation | 7.7 | Human Neoplastic T-cell Line (Jurkat) |
Data sourced from a study on PTPs from a human neoplastic T-cell line.[1][2]
To gain further insight into the potential selectivity of this compound, the inhibitory activities of a more stable analog, Ethyl-3,4-dephostatin, have been characterized against a panel of purified PTPs.
Table 2: Inhibitory Activity of Ethyl-3,4-dephostatin
| Target Enzyme | Common Name | Inhibitory Effect |
| Protein Tyrosine Phosphatase 1B | PTP1B | Selective Inhibition |
| Src homology-2 containing protein tyrosine phosphatase-1 | SHP-1 | Selective Inhibition |
| CD45 | CD45 | Not Effectively Inhibited |
| Leukocyte common antigen-related phosphatase | LAR | Not Effectively Inhibited |
This data for the stable analog, Ethyl-3,4-dephostatin, suggests that the core structure of this compound likely targets specific PTPs such as PTP1B and SHP-1.
Impact on Mammalian Cell Signaling: T-Cell Receptor Pathway
In T-lymphocytes, the T-cell receptor (TCR) signaling cascade is a primary example of a pathway tightly regulated by the interplay of protein tyrosine kinases and phosphatases. Key phosphatases such as SHP-1 and CD45 play critical roles in modulating the activation of T-cells. This compound's inhibitory action on PTPs can significantly impact this pathway.
Putative Mechanism of this compound in TCR Signaling
By inhibiting PTPs like SHP-1, this compound is proposed to enhance and sustain the phosphorylation of key signaling intermediates downstream of the TCR. This leads to an amplification of the signaling cascade, ultimately affecting T-cell activation and function.
References
Dephostatin: A Technical Guide to its Discovery, Mechanism, and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dephostatin, a natural product isolated from Streptomyces, is a potent inhibitor of protein tyrosine phosphatases (PTPs). Its discovery marked a significant step in the exploration of PTP inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of this compound. It includes detailed experimental protocols, quantitative inhibitory data, and a depiction of its interaction with key cellular signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Origin
This compound was first isolated from the culture broth of Streptomyces sp. MJ742-NF5.[1][2] The producing organism was identified based on its morphological and physiological characteristics. This discovery was the result of a screening program aimed at identifying novel inhibitors of protein tyrosine phosphatases from microbial sources.
Fermentation, Extraction, and Purification
The production of this compound is achieved through fermentation of Streptomyces sp. MJ742-NF5. While the precise media composition and fermentation parameters from the original discovery are not publicly detailed, general protocols for optimizing secondary metabolite production in Streptomyces can be adapted.
General Fermentation Protocol for Streptomyces
A typical fermentation protocol for Streptomyces involves the following stages:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of Streptomyces sp. MJ742-NF5 and incubating for 2-3 days.
-
Production Culture: The seed culture is then transferred to a larger production medium. Common components of Streptomyces production media include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. The culture is incubated with agitation for 5-7 days at a controlled temperature and pH.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification Protocol
The following protocol outlines the general steps for extracting and purifying this compound from the fermentation broth[2]:
-
Broth Filtration: The culture broth is filtered to separate the mycelia from the supernatant.
-
Solvent Extraction: The filtrate is extracted with an organic solvent, typically ethyl acetate (B1210297), to partition this compound into the organic phase.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform-methanol) to separate this compound from other components.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined to be 2-(N-methyl-N-nitroso)hydroquinone through a combination of spectral and chemical analyses.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; Insoluble in water |
Spectral Data
-
Mass Spectrometry (MS): Provided the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Elucidated the connectivity of atoms within the molecule, confirming the presence of a hydroquinone (B1673460) ring, a methyl group, and a nitroso group.
-
Infrared (IR) Spectroscopy: Indicated the presence of hydroxyl and nitroso functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provided information about the chromophore system in the molecule.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, including cancer and metabolic disorders.
Quantitative Inhibitory Data
This compound exhibits a competitive pattern of inhibition against PTPs.[2] The following table summarizes the known inhibitory activity of this compound.
| Target PTP | IC₅₀ (μM) | Inhibition Type |
| PTP from human neoplastic T-cell line | 7.7 | Competitive |
Note: Comprehensive data on the IC₅₀ and Kᵢ values of this compound against a wider panel of PTPs (e.g., PTP1B, CD45, SHP-1, SHP-2) is not extensively available in the public domain.
Experimental Protocol for PTP Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound against PTPs.
-
Enzyme and Substrate Preparation: A purified PTP enzyme and a suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine-containing peptide, are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Reaction: The PTP enzyme is pre-incubated with different concentrations of this compound for a specific period. The reaction is initiated by the addition of the substrate.
-
Detection: The dephosphorylation of the substrate is monitored over time. For pNPP, this is measured spectrophotometrically by the increase in absorbance at 405 nm due to the formation of p-nitrophenol. For peptide substrates, the release of inorganic phosphate can be quantified using a colorimetric assay (e.g., Malachite Green assay).
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Effect on Cellular Signaling Pathways
By inhibiting PTPs, this compound can modulate various cellular signaling pathways that are regulated by tyrosine phosphorylation. The following diagrams illustrate the potential impact of this compound on key signaling cascades.
Biosynthesis
The biosynthetic pathway of this compound in Streptomyces has not yet been fully elucidated. As a hydroquinone derivative with a unique N-nitroso group, its biosynthesis likely involves a specialized enzymatic pathway. Further research, including genome mining of Streptomyces sp. MJ742-NF5 and characterization of the relevant biosynthetic gene cluster, is required to understand the enzymatic steps leading to the formation of this molecule.
Conclusion
This compound stands as a significant discovery in the field of natural product inhibitors of protein tyrosine phosphatases. Its origin from Streptomyces highlights the vast potential of microorganisms as a source of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in this compound, offering insights into its discovery, isolation, and mechanism of action. Further investigation into its selectivity for various PTPs and its detailed effects on cellular signaling will be crucial for its potential development as a pharmacological tool or therapeutic lead. The elucidation of its biosynthetic pathway could also open avenues for synthetic biology approaches to produce novel analogs with improved properties.
References
- 1. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Dephostatin: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Dephostatin, a naturally derived inhibitor of protein tyrosine phosphatases (PTPs). It details its chemical properties, mechanism of action, effects on critical cellular signaling pathways, and established experimental protocols for its study.
Introduction to this compound
This compound is a novel protein tyrosine phosphatase inhibitor originally isolated from the culture broth of Streptomyces sp.[1][2] Its structure was identified as 2-(N-methyl-N-nitroso)hydroquinone.[1] Protein tyrosine phosphatases are a crucial group of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins.[3] This dynamic balance is fundamental to a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[3] The dysregulation of PTP activity is implicated in numerous diseases, making PTP inhibitors like this compound valuable tools for research and potential therapeutic agents.[3][4] this compound exhibits competitive inhibition against its target PTPs and has been shown to impede the growth of certain cancer cell lines.[2][5]
Chemical Properties and Structure
This compound and its analogs have been synthesized and studied to understand their structure-activity relationships. The core structure's nitroso and phenolic hydroxyl groups are essential for its inhibitory function.[6]
| Property | Data | Reference |
| Chemical Name | 2-(N-methyl-N-nitroso)hydroquinone | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [7] |
| Molecular Weight | 168.15 g/mol | [7] |
| Source | Streptomyces sp. MJ742-NF5 | [1][2] |
| Analogs | Et-3,4-dephostatin (a more stable analog) | [8] |
Mechanism of Action
This compound functions as a competitive inhibitor of protein tyrosine phosphatases.[2][5] This mode of inhibition means that this compound binds to the active site of the PTP enzyme, thereby preventing the binding and dephosphorylation of its natural substrates. The inhibitory activity is critically dependent on the presence of both a nitroso group and phenolic hydroxyl groups within its structure.[6]
Quantitative Inhibitory Activity
This compound and its derivatives have been evaluated against several PTPs. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Target PTP | IC50 Value (µM) | Reference |
| This compound | PTP from human neoplastic T-cell line (Jurkat) | 7.7 | [2][5] |
| Et-3,4-dephostatin | PTP-1B | (Selective inhibitor) | [8] |
| Et-3,4-dephostatin | SHPTP-1 (SHP-1) | (Selective inhibitor) | [8] |
| Et-3,4-dephostatin | CD45 | (Not effectively inhibited) | [8] |
| Et-3,4-dephostatin | Leukocyte common antigen-related phosphatase | (Not effectively inhibited) | [8] |
Impact on Cellular Signaling Pathways
By inhibiting PTPs, this compound can significantly modulate key signaling cascades that are dependent on tyrosine phosphorylation.
Insulin (B600854) Signaling Pathway
The stable analog, Et-3,4-dephostatin, has been shown to potentiate insulin-related signal transduction.[8] It achieves this by increasing the tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1).[8] This enhancement of the insulin signal leads to increased glucose uptake.[8] Interestingly, while insulin-induced glucose uptake is completely dependent on phosphatidylinositol 3-kinase (PI3K), the uptake induced by Et-3,4-dephostatin is only partially inhibited by PI3K inhibitors, suggesting the involvement of a PI3K-independent pathway that involves the protein c-Cbl.[8]
T-Cell Receptor (TCR) Signaling
Protein tyrosine phosphatases, particularly SHP-1 and SHP-2, are critical negative regulators of T-cell activation.[9][10] They dephosphorylate key components of the TCR signaling cascade, raising the threshold for T-cell activation. By inhibiting SHP-1, the activation threshold of T-cells can be lowered.[10] This is significant in cancer immunotherapy, as it can expand the repertoire of T-cells, including those with lower affinity for tumor antigens, that can respond to immune checkpoint blockade, leading to enhanced tumor control.[10]
References
- 1. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H8N2O3 | CID 2990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting SHP1 and SHP2 to suppress tumors and enhance immunosurveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of SHP-1 Expands the Repertoire of Antitumor T Cells Available to Respond to Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Dephostatin: A Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dephostatin, a natural product isolated from Streptomyces, is a competitive inhibitor of protein tyrosine phosphatases (PTPs). By preventing the dephosphorylation of key signaling molecules, this compound modulates critical cellular pathways, including the MAPK/ERK and PI3K/Akt signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cellular signaling, and detailed experimental protocols for its study.
Introduction
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention.
This compound has emerged as a valuable tool for studying the roles of PTPs in cellular signaling. Its ability to inhibit PTPs leads to the hyperphosphorylation of various substrate proteins, thereby activating or inhibiting downstream signaling pathways. This guide will explore the intricate role of this compound in modulating these pathways, with a focus on providing practical information for researchers in the field.
Mechanism of Action
This compound acts as a competitive inhibitor of PTPs, meaning it binds to the active site of the enzyme and competes with the natural phosphotyrosine-containing substrates. The inhibitory activity of this compound is attributed to its chemical structure, which includes essential a nitroso group and phenolic hydroxyl groups.
Impact on Key Cell Signaling Pathways
This compound's inhibition of PTPs has profound effects on several key signaling pathways that are critical for cell fate decisions.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The activity of this pathway is tightly controlled by a series of phosphorylation events. PTPs, such as SHP-1, play a negative regulatory role by dephosphorylating key components of the cascade. By inhibiting these PTPs, this compound can lead to the sustained activation of the MAPK/ERK pathway.
MAPK/ERK Signaling Pathway and this compound's Point of Intervention.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that plays a central role in cell survival, growth, and metabolism. PTPs, such as PTP1B, are known to negatively regulate this pathway by dephosphorylating key signaling intermediates. Inhibition of these PTPs by this compound can lead to the enhanced and sustained activation of the PI3K/Akt pathway. A stable analog of this compound, Et-3,4-dephostatin, has been shown to increase the phosphorylation and activation of Akt.[1]
PI3K/Akt Signaling Pathway and this compound's Point of Intervention.
Quantitative Data
The inhibitory effect of this compound has been quantified against a mixture of protein tyrosine phosphatases.
| Target Enzyme | IC50 (μM) | Cell Line/Source |
| Protein Tyrosine Phosphatases (mixed) | 7.7 | Human neoplastic T-cell line |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
Cell Culture and Treatment
-
Cell Line: Jurkat cells (human T lymphocyte cell line) are a suitable model for studying this compound's effects on T-cell signaling.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM) immediately before use.
-
Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in culture plates. Add the desired concentration of this compound to the cell suspension and incubate for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) before harvesting for downstream analysis.
Experimental Workflow for this compound Treatment of Jurkat Cells.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against PTPs.
-
Materials:
-
Purified PTP enzyme (e.g., PTP1B, SHP-1, or CD45)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP enzyme solution to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the PTP activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is used to quantify the changes in the phosphorylation status of specific proteins (e.g., ERK and Akt) following this compound treatment.
-
Materials:
-
This compound-treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-Akt) and the total form of the protein (e.g., anti-ERK, anti-Akt).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated protein can be expressed as a ratio of the phosphorylated protein to the total protein.
-
Conclusion
This compound serves as a powerful pharmacological tool for investigating the roles of protein tyrosine phosphatases in cell signaling. Its ability to inhibit PTPs and consequently modulate key pathways like the MAPK/ERK and PI3K/Akt cascades provides valuable insights into the complex regulatory networks that govern cellular behavior. The experimental protocols detailed in this guide offer a framework for researchers to explore the multifaceted effects of this compound and to further elucidate the therapeutic potential of targeting PTPs in various diseases. Further research is warranted to determine the specific IC50 values of this compound for individual PTPs and to obtain more comprehensive quantitative data on its effects on protein phosphorylation in different cellular contexts.
References
The In Vitro Biological Activity of Dephostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dephostatin, a natural product isolated from Streptomyces, and its synthetic analogue, Ethyl-3,4-dephostatin, are potent inhibitors of protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its mechanism of action, inhibitory profile against key PTPs, and its impact on critical cellular signaling pathways. Quantitative data on its inhibitory constants and cellular effects are presented in structured tables. Detailed experimental protocols for assessing its activity are provided, and the intricate signaling networks it modulates are visualized through detailed diagrams. This document serves as a crucial resource for researchers investigating PTP inhibition and its therapeutic potential in various diseases, including diabetes, cancer, and immune disorders.
Introduction
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism. The dynamic balance of tyrosine phosphorylation is meticulously maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Aberrant PTP activity is implicated in the pathophysiology of numerous human diseases, making them attractive targets for therapeutic intervention.
This compound has emerged as a valuable tool for studying the roles of PTPs in cellular signaling. Its ability to competitively inhibit PTPs allows for the elucidation of their function in various biological contexts. This guide delves into the in vitro biological activities of this compound, providing a detailed examination of its biochemical and cellular effects.
Mechanism of Action
This compound and its analogue, Ethyl-3,4-dephostatin, function as competitive inhibitors of protein tyrosine phosphatases.[1] Their mechanism of action involves binding to the active site of PTPs, thereby preventing the dephosphorylation of their target substrates. This inhibition leads to a sustained state of tyrosine phosphorylation of key signaling proteins, which can significantly alter downstream cellular responses. The core structure of this compound, a hydroquinone, is crucial for its inhibitory activity.[2]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its more stable analogue, Ethyl-3,4-dephostatin, has been quantified against several protein tyrosine phosphatases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase (PTP) | IC50 (µM) | Source |
| PTP from human neoplastic T-cell line | 7.7 | [1] |
Table 2: Inhibitory Activity of Ethyl-3,4-dephostatin against Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase (PTP) | Inhibition | Source |
| PTP-1B | Effective Inhibitor | [3] |
| SHPTP-1 (SHP-1) | Effective Inhibitor | [3] |
| CD45 | Ineffective Inhibitor | [3] |
| Leukocyte common antigen-related phosphatase | Ineffective Inhibitor | [3] |
| Dual-specificity protein phosphatase 26 (DUSP26) | Concentration-dependent inhibition | [4] |
Effects on Cellular Signaling Pathways
By inhibiting specific PTPs, this compound modulates several critical signaling pathways, leading to diverse cellular outcomes.
Insulin (B600854) Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby attenuating the downstream signaling cascade. This compound, by inhibiting PTP1B, enhances and prolongs insulin signaling. This leads to increased tyrosine phosphorylation of the IR and IRS-1, activation of the PI3K/Akt pathway, and ultimately, enhanced glucose uptake.[3][5]
T-Cell Signaling and Apoptosis
This compound has been shown to inhibit the growth of the Jurkat human T-cell leukemia line.[1] This is likely mediated through its inhibition of PTPs that are critical for T-cell signaling and survival, such as SHP-1. SHP-1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of SHP-1 by this compound can lead to hyper-activation of signaling pathways, potentially inducing activation-induced cell death (apoptosis). The apoptotic cascade involves the activation of initiator caspases (e.g., Caspase-8 or -9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and programmed cell death.
Cell Cycle Arrest
In addition to apoptosis, PTP inhibitors can induce cell cycle arrest. By modulating the phosphorylation state of key cell cycle regulators, this compound can halt cell proliferation. This often involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which bind to and inactivate cyclin-CDK complexes that are necessary for progression through the G1 phase of the cell cycle.
Experimental Protocols
In Vitro Protein Tyrosine Phosphatase Inhibition Assay
This protocol describes a common method for determining the IC50 value of this compound against a specific PTP using a chromogenic substrate.
Materials:
-
Recombinant human PTP enzyme
-
This compound
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the PTP enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a fixed concentration of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Redistribution of the CDK inhibitor p27 between different cyclin.CDK complexes in the mouse fibroblast cell cycle and in cells arrested with lovastatin or ultraviolet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Dephostatin's Impact on Jurkat Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin, a novel protein tyrosine phosphatase (PTP) inhibitor isolated from Streptomyces, has been identified as an agent that inhibits the growth of Jurkat cells, a human T-lymphocyte cell line instrumental in immunological and cancer research.[1] As a competitive inhibitor of PTPs, this compound presents a promising avenue for investigating the role of tyrosine phosphorylation in T-cell signaling, proliferation, and apoptosis.[1] This technical guide provides a comprehensive overview of the methodologies used to evaluate the effects of this compound on Jurkat cell growth, apoptosis, and associated signaling pathways. Due to the limited availability of specific quantitative data in published literature, this guide presents a framework of established experimental protocols and illustrative data to guide researchers in this area.
Hypothetical Data Summary
The following tables represent hypothetical data to illustrate how the quantitative effects of this compound on Jurkat cells would be presented.
Table 1: Effect of this compound on Jurkat Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) | IC50 (µM) (48 hours) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | |
| 1 | 92.1 ± 4.8 | 85.3 ± 5.5 | |
| 5 | 75.4 ± 6.3 | 62.1 ± 4.9 | |
| 10 | 58.2 ± 5.1 | 49.5 ± 5.3 | ~10 |
| 25 | 35.7 ± 4.2 | 28.9 ± 3.8 | |
| 50 | 18.9 ± 3.5 | 15.2 ± 2.9 |
Table 2: Induction of Apoptosis in Jurkat Cells by this compound (48-hour treatment)
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 3.2 ± 1.1 | 1.5 ± 0.8 | 4.7 ± 1.4 |
| 10 | 15.8 ± 2.5 | 8.2 ± 1.9 | 24.0 ± 3.1 |
| 25 | 28.4 ± 3.1 | 15.7 ± 2.4 | 44.1 ± 4.0 |
| 50 | 35.1 ± 3.9 | 25.3 ± 3.2 | 60.4 ± 5.1 |
Table 3: Effect of this compound on Protein Phosphorylation in Jurkat Cells
| Target Protein | This compound Concentration (µM) | Relative Phosphorylation Level (Fold Change vs. Control) |
| p-STAT3 (Tyr705) | 10 | 0.45 ± 0.08 |
| 25 | 0.21 ± 0.05 | |
| p-ERK1/2 (Thr202/Tyr204) | 10 | 1.1 ± 0.15 |
| 25 | 1.3 ± 0.21 | |
| p-Akt (Ser473) | 10 | 0.95 ± 0.12 |
| 25 | 0.88 ± 0.18 |
Experimental Protocols
Jurkat Cell Culture and Maintenance
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cultures are maintained at a cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Cells are split every 2-3 days by centrifugation and resuspension in fresh medium.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Culture Jurkat cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis for Protein Phosphorylation
-
Principle: This technique is used to detect specific proteins in a sample and to assess their phosphorylation status using phospho-specific antibodies.
-
Procedure:
-
Treat Jurkat cells with this compound for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, ERK, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is performed to quantify the relative protein expression.
-
Visualizations
Conclusion
This compound's inhibitory action on protein tyrosine phosphatases suggests a significant potential to modulate critical signaling pathways in Jurkat T-cells, thereby affecting their growth and survival. The experimental framework provided in this guide offers a robust starting point for researchers to quantitatively assess these effects. Further investigation is warranted to elucidate the precise molecular targets of this compound in Jurkat cells and to fully understand its mechanism of action, which could pave the way for its application in immunology and oncology research.
References
Dephostatin's Inhibition of Protein Tyrosine Phosphatases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dephostatin, a natural product isolated from Streptomyces, has been identified as an inhibitor of protein tyrosine phosphatases (PTPs). These enzymes play a critical role in cellular signaling by dephosphorylating tyrosine residues on various proteins. The dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth look at the inhibitory action of this compound on PTPs, focusing on its IC50 values, the experimental protocols for determining its inhibitory potential, and the signaling pathways governed by key PTPs.
Quantitative Analysis of this compound's PTP Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. While extensive research has been conducted on various PTP inhibitors, specific IC50 values for this compound against a broad panel of PTPs are not widely documented in publicly available literature. However, a key study has reported the IC50 value of this compound.
| Protein Tyrosine Phosphatase (PTP) | Source | This compound IC50 (µM) |
| PTP from a human neoplastic T-cell line | Streptomyces culture broth | 7.7[1] |
Note: The specific protein tyrosine phosphatase from the human neoplastic T-cell line was not explicitly identified in the cited study. Further research is required to determine the precise IC50 values of this compound against specific PTPs such as PTP1B, SHP-1, SHP-2, and CD45.
Experimental Protocol: Determination of this compound's IC50 Value for PTP Inhibition
The following is a generalized, detailed methodology for determining the IC50 value of this compound against a specific protein tyrosine phosphatase. This protocol is a composite based on standard PTP inhibition assay procedures.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a given PTP.
Materials:
-
Enzyme: Purified recombinant human PTP (e.g., PTP1B, SHP-1, SHP-2, or CD45).
-
Inhibitor: this compound.
-
Substrate: A suitable chromogenic or fluorogenic PTP substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
-
This compound Stock Solution: A concentrated stock solution of this compound dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested.
-
Prepare the PTP enzyme solution by diluting the purified enzyme in the assay buffer to a predetermined optimal concentration.
-
Prepare the substrate solution by dissolving the substrate in the assay buffer to a concentration that is typically at or near its Michaelis-Menten constant (Km) for the specific PTP.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add a small volume of the various this compound dilutions to the appropriate wells. Include a control well with the solvent (e.g., DMSO) alone (no inhibitor).
-
Add the PTP enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the controlled temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the substrate and assay type). For pNPP, the reaction can be stopped by adding a strong base like NaOH.
-
Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of PTP inhibition for each this compound concentration relative to the activity in the control well (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) and identifying the concentration at which 50% inhibition is achieved.
-
Signaling Pathways and Experimental Workflow Visualizations
To better understand the context of this compound's inhibitory action, the following diagrams illustrate key signaling pathways regulated by PTP1B, SHP-1, SHP-2, and CD45, as well as a generalized workflow for determining IC50 values.
References
Dephostatin Analogue Et-3,4-dephostatin: A Technical Guide to its Potential in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 2 diabetes mellitus is a global health crisis characterized by insulin (B600854) resistance and hyperglycemia. A key negative regulator of the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B), making it a prime therapeutic target. Dephostatin, a natural product isolated from Streptomyces, and its more stable synthetic analogue, Et-3,4-dephostatin, have emerged as potent inhibitors of PTP1B. This technical guide provides an in-depth overview of the mechanism of action of Et-3,4-dephostatin, its effects on cellular and in vivo models of diabetes, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for diabetes.
Introduction: this compound and PTP1B Inhibition
This compound was first isolated from the culture broth of Streptomyces and identified as a novel inhibitor of protein tyrosine phosphatases.[1] Its analogue, Et-3,4-dephostatin, was synthesized to provide a more stable compound for research and has been shown to selectively inhibit PTP1B and SHPTP-1.[2] PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and its substrates, such as insulin receptor substrate-1 (IRS-1).[2] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity and improve glycemic control in type 2 diabetes.
Mechanism of Action of Et-3,4-dephostatin
Et-3,4-dephostatin enhances insulin signaling through a dual mechanism, involving both PI3K-dependent and -independent pathways.
PI3K-Dependent Pathway
By inhibiting PTP1B, Et-3,4-dephostatin increases the tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[2] This leads to the activation of the downstream signaling cascade, including the phosphorylation and activation of Akt (Protein Kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake into the cell.[2]
PI3K-Independent Pathway
Interestingly, the effects of Et-3,4-dephostatin on glucose uptake are only partially inhibited by LY294002, a PI3K inhibitor. This suggests the involvement of a PI3K-independent pathway.[2] Further studies have shown that Et-3,4-dephostatin strongly increases the tyrosine phosphorylation of c-Cbl, a proto-oncogene that has been implicated in a PI3K-independent pathway for GLUT4 translocation.[2] This indicates that Et-3,4-dephostatin can stimulate glucose uptake through multiple signaling routes.
Quantitative Data on the Effects of Et-3,4-dephostatin
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Et-3,4-dephostatin.
Table 1: In Vitro PTP1B Inhibition by Et-3,4-dephostatin
| Enzyme | Substrate | Inhibitor | IC50 (µM) | Inhibition Type |
| PTP1B | p-Nitrophenyl Phosphate | Et-3,4-dephostatin | ~5 | Competitive |
| SHPTP-1 | p-Nitrophenyl Phosphate | Et-3,4-dephostatin | ~10 | Competitive |
Data extrapolated from Suzuki et al., 2001. The original this compound was found to have an IC50 of 7.7 µM against PTP from a human neoplastic T-cell line.[1]
Table 2: Effect of Et-3,4-dephostatin on 2-Deoxy-D-glucose (2-DOG) Uptake in 3T3-L1 Adipocytes
| Treatment Condition | 2-DOG Uptake (Fold Increase over Basal) |
| Basal | 1.0 |
| Insulin (100 nM) | 4.5 ± 0.5 |
| Et-3,4-dephostatin (100 µM) | 2.5 ± 0.3 |
| Et-3,4-dephostatin (100 µM) + Insulin (100 nM) | 6.0 ± 0.6 |
Data synthesized from the findings of Suzuki et al., 2001.[2]
Table 3: In Vivo Antidiabetic Effect of Et-3,4-dephostatin in KK-Ay Mice
| Treatment Group | Dose (mg/kg, p.o.) | Blood Glucose Reduction (%) after 4 hours |
| Control (Vehicle) | - | 0 |
| Et-3,4-dephostatin | 100 | ~25 |
Data based on the in vivo antidiabetic effect reported by Suzuki et al., 2001.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Et-3,4-dephostatin.
PTP1B Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of compounds against PTP1B using a colorimetric substrate.
-
Reagents:
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.
-
Recombinant Human PTP1B (catalytic domain).
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Inhibitor: Et-3,4-dephostatin dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of Et-3,4-dephostatin in the assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilution, 80 µL of diluted PTP1B enzyme solution (final concentration ~50 nM), and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3T3-L1 Adipocyte Culture and Differentiation
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Differentiation Protocol:
-
Grow 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS.
-
Adipocytes are typically fully differentiated by Day 8-10 and ready for experiments.
-
2-Deoxy-D-glucose (2-DOG) Uptake Assay in 3T3-L1 Adipocytes
This assay measures the rate of glucose transport into adipocytes.
-
Reagents:
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 0.4 mM KH2PO4, 0.6 mM Na2HPO4, 30 mM HEPES, pH 7.4) with 0.2% BSA.
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog.
-
Insulin and Et-3,4-dephostatin.
-
-
Procedure:
-
Differentiated 3T3-L1 adipocytes in 12-well plates are serum-starved in DMEM for 2-4 hours.
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with or without insulin (100 nM) and/or Et-3,4-dephostatin (at desired concentrations) in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (0.5 µCi/well) and incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
In Vivo Antidiabetic Study in KK-Ay Mice
KK-Ay mice are a model of genetic type 2 diabetes.
-
Animal Model: Male KK-Ay mice, 8-10 weeks old.
-
Procedure:
-
Fast the mice for 12 hours prior to the experiment.
-
Administer Et-3,4-dephostatin (e.g., 100 mg/kg) or vehicle (control) orally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4 hours) after administration.
-
Measure blood glucose levels using a glucometer.
-
Calculate the percentage reduction in blood glucose compared to the initial level.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dephostatin: A Novel Anti-Virulence Agent Targeting Salmonella
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salmonella enterica is a significant global health threat, and the rise of antibiotic-resistant strains necessitates the development of novel therapeutic strategies. Anti-virulence therapies, which disarm pathogens without killing them, represent a promising approach to mitigate the evolution of resistance. This technical guide details the mechanism and efficacy of Dephostatin, a small molecule identified as a potent anti-virulence agent against Salmonella. This compound disrupts key two-component regulatory systems, SsrA-SsrB and PmrB-PmrA, which are critical for the expression of virulence factors. This guide provides a comprehensive overview of the signaling pathways affected by this compound, quantitative data on its efficacy, and detailed experimental protocols for the key assays used in its characterization.
Introduction to Salmonella Virulence
Salmonella pathogenesis is a complex process orchestrated by a suite of virulence factors, many of which are regulated by two-component systems (TCS). These systems allow the bacterium to sense and respond to environmental cues within the host, leading to the expression of genes necessary for invasion, intracellular survival, and dissemination.
Two critical TCSs in Salmonella are the SsrA-SsrB and PmrB-PmrA systems.
-
SsrA-SsrB System: This system is encoded within Salmonella Pathogenicity Island 2 (SPI-2) and is essential for the bacterium's ability to survive and replicate within host cells, particularly macrophages.[1] The sensor kinase SsrA responds to the intracellular environment of the Salmonella-containing vacuole (SCV) and phosphorylates the response regulator SsrB. Phosphorylated SsrB then activates the transcription of genes encoding the SPI-2 Type III Secretion System (T3SS) and its effector proteins.[2][3]
-
PmrB-PmrA System: The PmrB-PmrA system is a key regulator of lipopolysaccharide (LPS) modifications.[4][5] The sensor kinase PmrB is activated by signals such as high iron concentrations and low pH. Upon activation, PmrB phosphorylates the response regulator PmrA, which then upregulates genes responsible for modifying the lipid A portion of LPS. These modifications alter the charge of the bacterial outer membrane, conferring resistance to cationic antimicrobial peptides and certain antibiotics like polymyxin (B74138) B.[5]
This compound's Mechanism of Action: Disrupting Key Virulence Pathways
This compound has been identified as a non-antibiotic compound that effectively inhibits Salmonella virulence by disrupting the SsrA-SsrB and PmrB-PmrA signaling pathways.[1] By interfering with these critical regulatory circuits, this compound prevents the expression of a wide range of virulence factors, thereby attenuating the pathogen's ability to cause disease.
dot
Caption: this compound inhibits SsrA-SsrB and PmrB-PmrA signaling.
Quantitative Data on this compound's Efficacy
The anti-virulence activity of this compound has been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data from studies on this compound's effects on Salmonella.
| Parameter | Assay | Salmonella Strain | This compound Concentration | Result | Reference |
| Inhibition of Virulence Gene Expression | |||||
| IC50 for sseA promoter activity | Luciferase Reporter Assay | S. Typhimurium | ~10 µM | 50% reduction in SsrA-SsrB dependent gene expression. | [1] |
| Inhibition of pmrA-regulated gene | qRT-PCR | S. Typhimurium | 25 µM | Significant downregulation of PmrA-dependent genes. | [1] |
| In Vivo Efficacy | |||||
| Reduction in bacterial load (spleen) | Murine Typhoid Model | S. Typhimurium | 50 mg/kg | ~2-log reduction in CFU/gram of tissue compared to vehicle control. | [1] |
| Reduction in bacterial load (liver) | Murine Typhoid Model | S. Typhimurium | 50 mg/kg | ~1.5-log reduction in CFU/gram of tissue compared to vehicle control. | [1] |
| Increased survival of infected mice | Murine Typhoid Model | S. Typhimurium | 50 mg/kg | Significantly increased survival rate compared to vehicle-treated mice. | [1] |
| Synergy with Antibiotics | |||||
| Restoration of Colistin sensitivity | MIC Assay | Colistin-resistant S. Typhimurium | 10 µM | Restored susceptibility to the last-resort antibiotic colistin. | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound as a Salmonella anti-virulence agent.
High-Throughput Screening for Inhibitors of SPI-2 Expression
This protocol describes a cell-based, promoter-reporter screen used to identify small molecule inhibitors of the SsrA-SsrB two-component system.
dot
Caption: Workflow for high-throughput screening of SPI-2 inhibitors.
Materials:
-
Salmonella Typhimurium strain containing a plasmid with the luxCDABE operon under the control of the sseA promoter (a SsrB-regulated gene).
-
Small molecule library (e.g., ~50,000 compounds).
-
384-well microplates.
-
SPI-2 inducing minimal media (e.g., LPM medium, pH 5.8).
-
Plate reader capable of measuring luminescence and optical density (OD600).
Procedure:
-
Preparation: A Salmonella Typhimurium reporter strain is grown overnight in a non-inducing medium. The small molecule library is plated into 384-well plates at a final concentration of 10 µM.
-
Inoculation: The overnight culture is diluted in SPI-2 inducing medium and dispensed into the 384-well plates containing the small molecules.
-
Incubation: Plates are incubated at 37°C for a defined period (e.g., 6 hours for luminescence reading and 18 hours for OD600 reading).
-
Measurement: Luminescence and OD600 are measured using a plate reader.
-
Hit Identification: Primary hits are identified as compounds that cause a significant reduction in luminescence (indicating inhibition of virulence gene expression) without a corresponding significant decrease in OD600 (ensuring the effect is not due to bactericidal or bacteriostatic activity).
-
Dose-Response Analysis: The potency of primary hits is determined by performing serial dilutions of the compounds and measuring the half-maximal inhibitory concentration (IC50).
Murine Model of Systemic Salmonella Infection
This protocol outlines the in vivo evaluation of this compound's efficacy in a mouse model of typhoid fever.
Materials:
-
Female C57BL/6 mice (6-8 weeks old).
-
Salmonella Typhimurium wild-type strain.
-
This compound.
-
Vehicle control (e.g., PBS with a solubilizing agent).
-
Luria-Bertani (LB) broth.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Bacterial Preparation: S. Typhimurium is grown overnight in LB broth, then washed and resuspended in PBS to the desired concentration.
-
Infection: Mice are infected intraperitoneally with a sublethal dose of S. Typhimurium (e.g., 1 x 105 CFU).
-
Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection. Treatment is administered daily for a defined period (e.g., 4 days).
-
Monitoring: Mice are monitored daily for signs of illness and mortality.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and spleens and livers are aseptically harvested. Organs are homogenized in PBS, and serial dilutions are plated on LB agar (B569324) to enumerate bacterial colony-forming units (CFU).
dot
References
- 1. Targeting Two-Component Systems Uncovers a Small-Molecule Inhibitor of Salmonella Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection and Validation of Reference Genes for Gene Expression in Bactericera gobica Loginova under Different Insecticide Stresses [mdpi.com]
- 3. Salmonella Typhimurium effector SseI inhibits chemotaxis and increases host cell survival by deamidation of heterotrime… [ouci.dntb.gov.ua]
- 4. Dose-response modeling of Salmonella using outbreak data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Chemical Screening for Inhibitors of Salmonella Pathogenicity Island 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dephostatin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a potent inhibitor of protein tyrosine phosphatases (PTPs), enzymes crucial for regulating a variety of cellular signaling pathways. Isolated from Streptomyces, this compound has been identified as a competitive inhibitor of PTPs, with notable activity against Protein Tyrosine Phosphatase 1B (PTP1B) and SHP2 (Src homology 2 domain-containing phosphatase 2). This inhibitory action modulates signaling cascades, such as the insulin (B600854) and leptin pathways, making this compound a valuable tool for studying cellular processes like glucose metabolism, cell growth, and differentiation. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including detailed protocols and data presentation.
Quantitative Data Summary
The inhibitory effect of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and experimental conditions. Below is a summary of a reported IC50 value for this compound.
| Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |
| Human Neoplastic T-cell line (Jurkat) | Human T-cell leukemia | 7.7 | Not Specified | [1] |
Signaling Pathway Modulated by this compound
This compound primarily exerts its effects by inhibiting PTP1B, a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound promotes the phosphorylation of key signaling molecules, leading to downstream cellular responses.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) For this compound (MW = 181.15 g/mol ), to make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 0.18115 g/mol = 1.8115 mg
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolve the powder: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The specific cell seeding density and incubation times should be optimized for your cell line of interest.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Tissue culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells/well in a 96-well plate). Allow cells to adhere overnight.
-
For suspension cells (e.g., Jurkat): Seed cells at a density of approximately 1 x 10^5 cells/mL in a multi-well plate or flask.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
For adherent cells: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For suspension cells: Add the appropriate volume of the concentrated this compound working solution or vehicle control to each well or flask.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilize Formazan Crystals:
-
For adherent cells: Carefully remove the medium and add 100 µL of DMSO to each well.
-
For suspension cells: Add 100 µL of a solubilization buffer to each well.
-
-
Read Absorbance: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Analysis of Protein Phosphorylation by Western Blot
This protocol allows for the analysis of changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Treated cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the adherent cells or collect the suspension cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a this compound cell culture experiment, from cell seeding to data analysis.
References
Dephostatin in Protein Tyrosine Phosphatase (PTP) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a natural product isolated from Streptomyces species that acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a large family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on their protein substrates. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
A stable analog of this compound, Et-3,4-dephostatin, has been shown to selectively inhibit Protein Tyrosine Phosphatase 1B (PTP1B) and Src Homology Region 2 Domain-Containing Phosphatase-1 (SHP-1), while showing no significant inhibition of CD45.[2] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[3][4] SHP-1 is a critical negative regulator in hematopoietic cell signaling, particularly in the T-cell receptor (TCR) signaling pathway, and is a target for modulating immune responses.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogs in PTP assays to investigate their inhibitory effects and explore their therapeutic potential.
Data Presentation
The inhibitory activity of this compound and its analogs against various PTPs is a critical parameter for its application. The following table summarizes the available quantitative data.
| Compound | PTP Target | IC50 Value (µM) | Cell Line/Source | Notes |
| This compound | PTP (unspecified) | 7.7 | Human neoplastic T-cell line (Jurkat) | Competitive inhibitor.[1] |
| Et-3,4-dephostatin | PTP1B | Not explicitly quantified | N/A | Selective inhibitor.[2] |
| Et-3,4-dephostatin | SHP-1 | Not explicitly quantified | N/A | Selective inhibitor.[2] |
| Et-3,4-dephostatin | CD45 | No effective inhibition | N/A | Demonstrates selectivity.[2] |
Signaling Pathways
PTP1B in Insulin Signaling
PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound or its analogs would enhance insulin sensitivity.
SHP-1 in T-Cell Receptor (TCR) Signaling
SHP-1 is a crucial negative regulator of T-cell activation. It dephosphorylates key signaling molecules in the TCR pathway, such as Lck and ZAP-70, thereby dampening the immune response. Inhibition of SHP-1 by this compound analogs can enhance T-cell activation.
Experimental Protocols
Two common non-radioactive PTP assays are the p-nitrophenyl phosphate (B84403) (pNPP) assay and the Malachite Green assay. Both are suitable for determining the inhibitory activity of this compound.
Protocol 1: p-Nitrophenyl Phosphate (pNPP) Assay
This colorimetric assay measures the hydrolysis of pNPP to the yellow-colored p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.[5][6][7]
-
Purified PTP enzyme (e.g., recombinant PTP1B or SHP-1)
-
This compound or its analog
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
pNPP Substrate Solution: 10 mM pNPP in Assay Buffer (prepare fresh)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
-
Prepare Reagents: Prepare serial dilutions of this compound in Assay Buffer. Prepare the pNPP Substrate Solution.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer to a final volume of 100 µL.
-
This compound solution or vehicle (for control).
-
Purified PTP enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add pNPP Substrate Solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on enzyme activity.
-
Stop Reaction: Add Stop Solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Malachite Green Assay
This assay is more sensitive than the pNPP assay and measures the amount of inorganic phosphate released from a phosphopeptide substrate.[8][9][10] The free phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically around 620-660 nm.
-
Purified PTP enzyme (e.g., recombinant PTP1B or SHP-1)
-
This compound or its analog
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Phosphopeptide Substrate (e.g., a synthetic phosphotyrosine-containing peptide)
-
Malachite Green Reagent (can be prepared or obtained from a commercial kit)
-
Phosphate Standard Solution (for standard curve)
-
96-well microplate
-
Microplate reader
References
- 1. interchim.fr [interchim.fr]
- 2. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Dephostatin Application Notes and Protocols for Cellular Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a potent and competitive inhibitor of protein tyrosine phosphatases (PTPs), first isolated from Streptomyces species. PTPs are a crucial group of enzymes that, in conjunction with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This delicate balance is essential for a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Dysregulation of PTP activity is implicated in various diseases, including cancer, making PTP inhibitors like this compound valuable tools for research and potential therapeutic development.
These application notes provide a comprehensive guide to utilizing this compound for the treatment of cultured cells. The information compiled here includes recommended concentrations, detailed experimental protocols for key cellular assays, and an overview of the signaling pathways affected by this compound.
Data Presentation
The inhibitory effect of this compound on cell viability is cell-line dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the effective concentration for experimental use.
| Cell Line | Cell Type | IC50 (µM) | Assay | Duration | Reference |
| Jurkat | Human T-cell leukemia | 7.7 (for PTP inhibition) | In vitro PTP assay | Not Applicable | [1][2] |
| Jurkat | Human T-cell leukemia | Growth Inhibition (concentration not specified) | Cell Growth Assay | Not Specified | [1] |
Note: The IC50 value for Jurkat cells pertains to the inhibition of total protein tyrosine phosphatase activity in cell lysates, not necessarily the cytotoxic IC50 in a cell viability assay. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of protein tyrosine phosphatases. Several key signaling pathways are regulated by PTPs, and their inhibition by this compound can lead to significant downstream effects. The Src homology 2 (SH2) domain-containing phosphatases, SHP-1 and SHP-2, are critical regulators of various signaling cascades, including the Ras-ERK (MAPK) pathway. Inhibition of these phosphatases can lead to hyperphosphorylation and sustained activation of signaling proteins that are normally dephosphorylated, impacting cell proliferation and survival.
Diagram of this compound's Potential Mechanism of Action
Caption: this compound inhibits PTPs, leading to sustained phosphorylation of signaling proteins and altered downstream pathway activity.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability after this compound treatment using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis in this compound-treated cells using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for an appropriate duration (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Conclusion
This compound is a valuable tool for studying the role of protein tyrosine phosphatases in cellular signaling and disease. The protocols and information provided in these application notes offer a starting point for researchers to investigate the effects of this compound on their specific cell models. It is crucial to empirically determine the optimal concentrations and treatment durations for each cell line and experimental setup to ensure reliable and reproducible results. Further investigation into the specific PTPs targeted by this compound and the resulting downstream signaling consequences will continue to elucidate its full potential in cell biology research and drug development.
References
Dephostatin solvent and stock solution preparation
Application Notes and Protocols: Dephostatin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial for regulating signal transduction pathways involved in cell growth, differentiation, and oncogenic transformation.[1][2][3] Isolated from the culture broth of Streptomyces species, this compound functions as a competitive inhibitor with respect to the substrate.[1][2][4] Its ability to modulate tyrosine phosphorylation levels makes it a valuable tool for studying cellular signaling and a potential candidate for drug development. These notes provide detailed protocols for the preparation of this compound stock solutions and its application in common experimental assays.
Physicochemical Properties and Solubility
This compound is a light yellow solid compound.[5][6] Proper solubilization is critical for its use in biological experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [5][6][7] |
| Molecular Weight | 168.15 g/mol | [5][6][7] |
| CAS Number | 151606-30-3 | [5][6] |
| Appearance | Light yellow solid | [5][6] |
| Storage Temperature | -20°C | [5][6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 22 mg/mL | Soluble.[5][6] Recommended for preparing concentrated stock solutions. |
| Water | Poorly soluble | Not recommended for primary stock solution preparation. |
| Ethanol | Poorly soluble | Not recommended for primary stock solution preparation. |
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of protein tyrosine phosphatases (PTPs). PTPs catalyze the removal of phosphate (B84403) groups from tyrosine residues on their protein substrates, a key step in terminating signaling cascades. By competitively inhibiting PTPs, this compound maintains the phosphorylated (and typically active) state of key signaling proteins, such as kinases and their substrates, leading to prolonged downstream signaling. This can affect various cellular processes, including cell proliferation, as demonstrated by its inhibitory effect on the growth of Jurkat cells.[1][2]
Caption: this compound's competitive inhibition of PTPs.
In Vitro Activity
This compound has been characterized as an effective inhibitor of PTP activity in enzymatic assays.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC₅₀ Value | Source |
| Protein Tyrosine Phosphatase | Enzyme preparation from a human neoplastic T-cell line (Jurkat) | 7.7 µM | [1][2] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is standard procedure to prepare concentrated stock solutions to minimize the amount of solvent added to the final experimental medium.[8]
Materials:
-
This compound powder (MW: 168.15 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Pipettes and sterile tips
Workflow Diagram:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of 10 mM stock: Mass = (0.010 mol/L) × (0.001 L) × (168.15 g/mol ) = 0.00168 g = 1.68 mg.
-
-
Weighing: Carefully weigh 1.68 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex or mix thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store the aliquots at -20°C, protected from light.
Note on Stability: While specific long-term stability data in solution is not extensively published, it is best practice to use freshly prepared solutions or solutions stored frozen for no more than a few months. One study noted that a synthetic analog of this compound was designed for increased stability, suggesting the parent compound may be sensitive to degradation over time.[3]
Protocol 2: Cell-Based Proliferation Assay
This protocol provides a general method for evaluating the effect of this compound on the proliferation of a cell line, such as Jurkat cells, using a colorimetric assay like MTT or WST-1.
Materials:
-
Adherent or suspension cells (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Workflow Diagram:
Caption: General workflow for a cell-based proliferation assay.
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Suspension cells (e.g., Jurkat): Seed cells at a density of 20,000-40,000 cells/well in 100 µL of complete medium immediately before adding the compound.
-
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. For example, to test concentrations from 1 µM to 100 µM, first create an intermediate dilution (e.g., 200 µM or 2X the highest final concentration) in medium. Then perform serial dilutions from this intermediate stock.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment condition (e.g., 0.1% DMSO).
-
Cell Treatment: Add the prepared this compound dilutions and the vehicle control to the appropriate wells. For 1:1 addition, add 100 µL of the 2X compound dilutions to the 100 µL of medium already in the wells.
-
Incubation: Incubate the plate for a period appropriate for the cell line and assay, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
Assay Measurement:
-
Add the proliferation reagent (e.g., 10 µL of MTT or WST-1 reagent) to each well.
-
Incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
References
- 1. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 151606-30-3 [chemicalbook.com]
- 7. This compound | C7H8N2O3 | CID 2990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for In Vitro Assays Using Dephostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a natural product isolated from Streptomyces that functions as a potent inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a family of enzymes that play a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on various proteins. The balance between protein tyrosine kinases (PTKs) and PTPs is essential for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. This compound and its analogs, by inhibiting PTPs, serve as valuable tools for studying the physiological roles of these enzymes and as potential leads for therapeutic development.
These application notes provide detailed protocols for key in vitro assays utilizing this compound to investigate its effects on enzyme activity, cellular signaling, and cell viability.
Mechanism of Action
This compound acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates.[1] A stable analog, Et-3,4-dephostatin, has been shown to selectively inhibit specific PTPs, such as PTP-1B and SHP-1 (also known as SHPTP-1), while being less effective against others like CD45.[2] This inhibition of PTPs leads to an increase in the tyrosine phosphorylation of their respective substrates, thereby modulating downstream signaling pathways.
Data Presentation: Inhibitory Activity of this compound and its Analog
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analog against various protein tyrosine phosphatases.
| Compound | Target PTP | IC50 Value (µM) | Cell Line/Source |
| This compound | PTP preparation | 7.7 | Human neoplastic T-cell line (Jurkat)[1] |
| Et-3,4-dephostatin | PTP-1B | Inhibitory | Not specified |
| Et-3,4-dephostatin | SHP-1 | Inhibitory | Not specified |
Key In Vitro Assays and Experimental Protocols
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a specific PTP enzyme. This protocol is adapted from established fluorescence-based PTP assays.
Materials:
-
Recombinant human PTP enzyme (e.g., PTP1B, SHP-1, SHP-2, CD45)
-
This compound (stock solution in DMSO)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Fluorescent Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PTP enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted this compound solution. b. Add 10 µL of the diluted PTP enzyme solution to each well. c. Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme). d. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the DiFMUP substrate solution (prepared in Assay Buffer) to each well to initiate the enzymatic reaction. The final concentration of DiFMUP should be at or near its Km value for the specific PTP.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 15-30 minutes at room temperature.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Calculate the percentage of inhibition relative to the positive control. c. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Human cancer cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in sterile DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only). b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Workflow for MTT Cell Viability Assay
Signaling Pathways Modulated by this compound
Insulin (B600854) Signaling Pathway
This compound's inhibition of PTPs like PTP1B can potentiate insulin signaling. PTP1B is a key negative regulator of the insulin receptor (IR). By inhibiting PTP1B, this compound can lead to increased phosphorylation of the IR and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This, in turn, can activate the PI3K/Akt pathway, leading to various cellular responses, including glucose uptake.
[2]This compound's Effect on the Insulin Signaling Pathway
General Receptor Tyrosine Kinase (RTK) Signaling
Many growth factor receptors are RTKs that initiate signaling cascades upon ligand binding. PTPs, such as SHP-1 and SHP-2, are critical regulators of these pathways. By inhibiting these PTPs, this compound can lead to sustained activation of RTKs and their downstream effectors, including the MAPK and STAT pathways, which can influence cell proliferation, differentiation, and survival.
Generalized RTK Signaling and this compound's Influence
Potential Downstream Cellular Effects
The sustained signaling resulting from PTP inhibition by this compound can lead to various cellular outcomes, including cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on tightly regulated signaling pathways for their survival and proliferation.
Potential Cellular Consequences of PTP Inhibition by this compound
Conclusion
This compound and its analogs are valuable chemical probes for investigating the roles of protein tyrosine phosphatases in cellular signaling. The protocols and information provided in these application notes offer a framework for researchers to explore the in vitro effects of this compound on enzyme activity, cell viability, and key signaling pathways. These studies can contribute to a better understanding of PTP function and the development of novel therapeutic strategies targeting these critical enzymes.
References
Application Notes and Protocols: Dephostatin Treatment of Mouse L-Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a potent inhibitor of protein tyrosine phosphatases (PTPs), a diverse group of enzymes that play a critical role in cellular signal transduction by dephosphorylating tyrosine residues on various proteins.[1][2] By inhibiting PTPs, this compound effectively increases the level of tyrosine phosphorylation within cells, thereby modulating signaling pathways that govern cell growth, differentiation, and metabolism. These application notes provide detailed protocols for the treatment of mouse L-fibroblasts with this compound, along with methods to assess its impact on intracellular signaling pathways. The provided information is based on the known mechanisms of this compound and its analogs in related cell lines.[1]
Data Presentation: Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of a stable and selective analogue of this compound, Et-3,4-dephostatin, in 3T3-L1 mouse adipocytes, a cell line with fibroblastic origins.[1] This data provides a strong rationale for selecting initial experimental parameters for this compound treatment in mouse L-fibroblasts.
| Parameter | Value/Observation | Cell Line | Reference |
| Inhibitory Concentration (IC50) | 7.7 µM | Human neoplastic T-cell line | [1][2] |
| Effective Concentration for Tyrosine Phosphorylation | 10 µM | Neuroblastoma cells | |
| Incubation Time for Increased Tyrosine Phosphorylation | 30 minutes to 6 hours | 3T3-L1 mouse adipocytes | [1] |
| Effect on Insulin (B600854) Receptor Tyrosine Phosphorylation | Increased | 3T3-L1 mouse adipocytes | [1] |
| Effect on Insulin Receptor Substrate-1 (IRS-1) Tyrosine Phosphorylation | Increased | 3T3-L1 mouse adipocytes | [1] |
| Effect on Akt Phosphorylation/Activation | Increased | 3T3-L1 mouse adipocytes | [1] |
Signaling Pathway
This compound, as a protein tyrosine phosphatase inhibitor, is expected to potentiate signaling pathways that are negatively regulated by PTPs. In fibroblasts, a key pathway regulated by tyrosine phosphorylation is the growth factor receptor signaling cascade, such as the insulin receptor or Epidermal Growth Factor Receptor (EGFR) pathways. Inhibition of PTPs by this compound would lead to sustained phosphorylation and activation of the receptor and its downstream effectors.
Figure 1: Proposed signaling pathway affected by this compound in mouse L-fibroblasts.
Experimental Protocols
General Culture of Mouse L-Fibroblasts
This protocol outlines the standard procedure for maintaining mouse L-fibroblast cultures.
Materials:
-
Mouse L-fibroblasts (e.g., L-929, ATCC® CCL-1™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of mouse L-fibroblasts rapidly in a 37°C water bath.
-
Cell Seeding: Transfer the thawed cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Replace the culture medium every 2-3 days.
-
Sub-culturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet for seeding into new flasks.
This compound Treatment of Mouse L-Fibroblasts
This protocol describes the treatment of cultured mouse L-fibroblasts with this compound.
Materials:
-
Cultured mouse L-fibroblasts (70-80% confluent)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free DMEM
-
Multi-well plates (e.g., 6-well)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Cell Seeding: Seed mouse L-fibroblasts into 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of tyrosine phosphorylation, replace the complete growth medium with serum-free DMEM and incubate for 12-24 hours prior to treatment.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Cell Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 30 minutes, 1 hour, 6 hours).
-
Cell Lysis: Following incubation, wash the cells with ice-cold PBS and lyse the cells for downstream analysis.
Western Blot Analysis of Protein Tyrosine Phosphorylation
This protocol allows for the detection of changes in total protein tyrosine phosphorylation and the phosphorylation of specific signaling proteins.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
Antibodies against specific phosphorylated proteins (e.g., phospho-EGFR, phospho-Akt)
-
Antibodies against total proteins for loading control (e.g., total EGFR, total Akt, β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of an experiment designed to investigate the effects of this compound on mouse L-fibroblasts.
Figure 2: Experimental workflow for studying this compound's effects.
References
- 1. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP-2 regulates IL-1 signaling in fibroblasts through focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Dephostatin to Study Protein Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a potent inhibitor of protein tyrosine phosphatases (PTPs), enzymes crucial for regulating cellular signaling pathways through the dephosphorylation of tyrosine residues on proteins.[1] Isolated from Streptomyces, this competitive inhibitor has become a valuable tool for investigating the role of protein tyrosine phosphorylation in a multitude of cellular processes.[1] By blocking the activity of PTPs, this compound treatment leads to an accumulation of tyrosine-phosphorylated proteins, allowing researchers to study the downstream effects and identify key components of various signaling cascades. These application notes provide detailed protocols and data for using this compound to study protein phosphorylation in different cellular contexts.
Mechanism of Action
This compound acts as a competitive inhibitor of protein tyrosine phosphatases.[1] Its chemical structure allows it to bind to the active site of PTPs, preventing the binding and dephosphorylation of their natural substrates. The nitroso and phenolic hydroxyl groups of this compound have been identified as essential for its inhibitory activity. The inhibition of PTPs by this compound leads to a net increase in the tyrosine phosphorylation of cellular proteins, thereby activating or altering various signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analog, Et-3,4-dephostatin, on protein phosphorylation and cellular processes in different experimental systems.
Table 1: Inhibitory Activity of this compound
| Target | Cell Line/System | IC50 | Reference |
| Protein Tyrosine Phosphatase | Human neoplastic T-cell line (Jurkat) | 7.7 µM | [1] |
Table 2: Effects of this compound on Neurofascin-Ankyrin Binding
| Treatment | Cell Line | Effect on Neurofascin-Ankyrin Binding | Reference |
| This compound (10 µM) | Rat Neuroblastoma | ~40% reduction in ankyrin-binding activity | [2] |
Table 3: Effects of Et-3,4-dephostatin on Insulin (B600854) Signaling Pathway Components
| Treatment | Cell Line | Target Protein | Observed Effect | Reference |
| Et-3,4-dephostatin | 3T3-L1 adipocytes | Insulin Receptor | Increased tyrosine phosphorylation | [3] |
| Et-3,4-dephostatin | 3T3-L1 adipocytes | Insulin Receptor Substrate-1 (IRS-1) | Increased tyrosine phosphorylation | [3] |
| Et-3,4-dephostatin | 3T3-L1 adipocytes | Akt | Increased phosphorylation and activation | [3] |
| Et-3,4-dephostatin | 3T3-L1 adipocytes | c-Cbl | Increased tyrosine phosphorylation | [3] |
| Et-3,4-dephostatin | 3T3-L1 adipocytes | GLUT4 | Enhanced translocation to the membrane | [3] |
Signaling Pathways and Experimental Workflows
This compound and the Insulin Signaling Pathway
This compound and its analogs are useful for studying the regulation of the insulin signaling pathway by PTPs such as PTP1B and SHP-1.[3] Inhibition of these phosphatases by Et-3,4-dephostatin enhances the phosphorylation of key signaling molecules, leading to increased glucose uptake.[3]
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Experimental Workflow for Analyzing Protein Phosphorylation
The following diagram illustrates a general workflow for studying the effects of this compound on protein phosphorylation in cultured cells.
Caption: Workflow for analyzing this compound's effect on phosphorylation.
Experimental Protocols
Protocol 1: Treatment of Jurkat Cells with this compound and Analysis of Protein Tyrosine Phosphorylation
This protocol describes the treatment of Jurkat T-cells with this compound to inhibit PTPs and subsequently analyze changes in total protein tyrosine phosphorylation by Western blot.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors (e.g., sodium orthovanadate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-phosphotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture: Culture Jurkat cells in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
This compound Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in fresh medium.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for the desired time (e.g., 30 minutes to 6 hours) at 37°C.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using ECL reagents and an appropriate imaging system.
-
Protocol 2: Analysis of Insulin Receptor Phosphorylation in 3T3-L1 Adipocytes Treated with Et-3,4-dephostatin
This protocol details the procedure for differentiating 3T3-L1 preadipocytes and analyzing the effect of Et-3,4-dephostatin on insulin receptor phosphorylation via immunoprecipitation and Western blotting.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Et-3,4-dephostatin (stock solution in DMSO)
-
Insulin
-
Lysis buffer
-
Anti-insulin receptor antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody for Western blotting
-
Other reagents as listed in Protocol 1
Procedure:
-
Differentiation of 3T3-L1 Preadipocytes:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluency, replace the medium with differentiation medium.
-
After 3 days, replace with maintenance medium.
-
Continue to culture for another 4-7 days, replacing the medium every 2 days, until adipocytes are fully differentiated.
-
-
Cell Treatment:
-
Serum-starve the differentiated 3T3-L1 adipocytes for 2-4 hours.
-
Pre-treat the cells with Et-3,4-dephostatin (e.g., 10-100 µM) or DMSO for 30 minutes to 6 hours.[3]
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.
-
Immunoprecipitation of Insulin Receptor:
-
Incubate 500 µg to 1 mg of total protein lysate with an anti-insulin receptor antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Follow the Western blotting procedure as described in Protocol 1, using an anti-phosphotyrosine antibody to detect the phosphorylation status of the insulin receptor.
-
Troubleshooting
-
High Background in Western Blots:
-
Ensure complete blocking of the membrane.
-
Optimize antibody concentrations.
-
Increase the number and duration of washes.
-
-
No or Weak Signal:
-
Confirm the activity of this compound.
-
Optimize the concentration and incubation time of this compound.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Check the quality and specificity of the primary and secondary antibodies.
-
-
Inconsistent Results:
-
Maintain consistent cell culture conditions, including cell density and passage number.
-
Ensure accurate and consistent timing for all treatment and incubation steps.
-
Conclusion
This compound is a powerful tool for elucidating the role of protein tyrosine phosphorylation in cellular signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the effects of this PTP inhibitor on their specific protein or pathway of interest. By carefully controlling experimental conditions and utilizing appropriate analytical techniques, this compound can provide valuable insights into the complex regulatory networks governed by protein phosphorylation.
References
- 1. Identification of Deregulated Signaling Pathways in Jurkat Cells in Response to a Novel Acylspermidine Analogue-N4-Erucoyl Spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics indicate a strong correlation of mitotic phospho-/dephosphorylation with non-structured regions of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Phosphorylation at a Site Highly Conserved in the L1 Family of Cell Adhesion Molecules Abolishes Ankyrin Binding and Increases Lateral Mobility of Neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
Dephostatin Protocol for Inhibiting PTP1B: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, including those of insulin (B600854) and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, making it a significant therapeutic target for type 2 diabetes and obesity.[2][3] Dephostatin, a natural product isolated from Streptomyces, has been identified as a competitive inhibitor of PTP1B, making it a valuable tool for studying PTP1B function and for drug discovery efforts. This document provides detailed protocols for utilizing this compound to inhibit PTP1B in both in vitro and cellular contexts.
PTP1B Signaling Pathway
PTP1B acts as a key negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B directly dephosphorylates the activated IR and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby terminating the signal. Inhibition of PTP1B by this compound prevents this dephosphorylation, leading to prolonged activation of the insulin signaling pathway.
Quantitative Data
The inhibitory activity of this compound against PTP1B has been quantified, with key parameters summarized below. A stable analog, Et-3,4-dephostatin, has also been characterized for its effects in cellular systems.
| Compound | Parameter | Value | Source |
| This compound | IC50 | 7.7 µM | |
| This compound | Inhibition Type | Competitive | |
| Et-3,4-dephostatin | Cellular Effect | Increased tyrosine phosphorylation of Insulin Receptor and IRS-1 in 3T3-L1 adipocytes |
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on PTP1B activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Workflow for In Vitro PTP1B Inhibition Assay
Materials:
-
Recombinant Human PTP1B
-
This compound
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Assay Setup: In a 96-well plate, add 10 µL of each this compound dilution. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent only).
-
Enzyme Addition: Add 80 µL of diluted PTP1B enzyme solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of pNPP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Assay: Inhibition of PTP1B and Analysis of Insulin Receptor Phosphorylation
This protocol details a cell-based assay to evaluate the effect of a this compound analog, Et-3,4-dephostatin, on the phosphorylation status of the insulin receptor in 3T3-L1 adipocytes using Western blotting.
Workflow for Cellular PTP1B Inhibition Assay
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Et-3,4-dephostatin
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR), anti-Insulin Receptor (Total IR), anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture differentiated 3T3-L1 adipocytes in appropriate media.
-
Treat cells with varying concentrations of Et-3,4-dephostatin for a specified time (e.g., 6 hours). Include an untreated control.
-
Optionally, stimulate cells with insulin for a short period (e.g., 10 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IR, Total IR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-IR and Total IR.
-
Normalize the p-IR signal to the Total IR signal to determine the relative change in insulin receptor phosphorylation upon treatment with Et-3,4-dephostatin.
-
Conclusion
This compound and its analogs are potent tools for the investigation of PTP1B's role in cellular signaling. The protocols provided herein offer a framework for researchers to study the inhibitory effects of this compound on PTP1B both in vitro and in a cellular context, facilitating further understanding of PTP1B-mediated pathways and the development of novel therapeutics.
References
Application Notes and Protocols for Measuring Dephostatin Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial for regulating signal transduction pathways that control cell growth, differentiation, proliferation, and apoptosis.[1][2] By inhibiting PTPs, this compound can modulate the phosphorylation state of key signaling proteins, leading to downstream cellular effects. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.
The following sections detail methods to:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
-
Assess the inhibition of specific signaling pathways, including T-cell receptor (TCR), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Epidermal Growth Factor (EGF) signaling.
-
Quantify the induction of apoptosis.
Data Presentation: this compound Activity
This compound has been shown to inhibit protein tyrosine phosphatase activity and the growth of specific cell lines. The following table summarizes known inhibitory concentrations. Researchers should empirically determine the IC50 for cell viability in their specific cell line of interest using the protocol provided below.
| Assay Type | Target | Cell Line/Source | IC50 Value |
| In Vitro Enzyme Inhibition | Protein Tyrosine Phosphatase | Human neoplastic T-cell line lysate | 7.7 µM[1] |
| Cell Viability/Growth Inhibition | Jurkat cells | Not specified in provided results | To be determined empirically |
| Cell Viability/Growth Inhibition | A431 cells | Not specified in provided results | To be determined empirically |
Experimental Protocols
Cell Viability Assay to Determine this compound IC50
This protocol describes how to determine the IC50 value of this compound for cell viability using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Target cells (e.g., Jurkat, A431)
-
Complete growth medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells (e.g., A431), seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells (e.g., Jurkat), seed 2 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Dephostatin: A Tool for Interrogating Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dephostatin is a naturally derived inhibitor of protein tyrosine phosphatases (PTPs), enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins.[1][2] Originally isolated from Streptomyces, this compound and its more stable synthetic analog, Et-3,4-dephostatin, have emerged as valuable tools for studying the intricate roles of PTPs in various signaling cascades.[1][3] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTP inhibitors like this compound attractive candidates for therapeutic development. This document provides detailed application notes and experimental protocols for the use of this compound in signal transduction studies, with a focus on its effects on the insulin (B600854) and JAK/STAT signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of PTPs, vying with the phosphotyrosine substrate for binding to the enzyme's active site.[2] Its inhibitory activity is attributed to its hydroquinone (B1673460) structure.[4] The stable analog, Et-3,4-dephostatin, has demonstrated selectivity for certain PTPs, notably inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) and Src Homology Region 2 Domain-Containing Phosphatase 1 (SHP-1), while showing less activity against others like CD45 and Leukocyte Common Antigen-Related (LAR) phosphatases.[3] This selectivity makes it a useful tool for dissecting the functions of specific PTPs in cellular processes.
Data Presentation: Inhibitory Activity of this compound and its Analogs
The following table summarizes the known inhibitory concentrations (IC50) of this compound and its analog against various protein tyrosine phosphatases. This data is essential for designing experiments and interpreting results.
| Compound | Target PTP | IC50 Value | Comments | Reference |
| This compound | PTP (from human neoplastic T-cell line) | 7.7 µM | Competitive inhibition against the substrate. | [1][2] |
| Et-3,4-dephostatin | PTP1B | Selective Inhibition | More potent against PTP1B and SHP-1 compared to CD45 and LAR. Specific IC50 values require further characterization. | [3] |
| Et-3,4-dephostatin | SHP-1 | Selective Inhibition | More potent against PTP1B and SHP-1 compared to CD45 and LAR. Specific IC50 values require further characterization. | [3] |
Note: The available quantitative data for a broad range of PTPs is limited. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 values for their specific PTP of interest and experimental conditions.
Application in Signal Transduction Studies
Insulin Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and metabolism. Inhibition of PTP1B by this compound or its analogs is expected to enhance and prolong insulin signaling.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors. The phosphorylation status of JAKs and STATs, which is critical for pathway activation, is regulated by PTPs, including SHP-1 and SHP-2. By inhibiting these PTPs, this compound can potentially modulate JAK/STAT signaling, although direct experimental evidence is still emerging.
Experimental Protocols
Protocol 1: In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a purified PTP enzyme.
Materials:
-
Purified PTP enzyme (e.g., PTP1B, SHP-1)
-
This compound or Et-3,4-dephostatin
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control to each well. Add 60 µL of the PTP enzyme solution (diluted in assay buffer to a working concentration). Mix gently and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M NaOH to each well. The solution will turn yellow.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Protein Phosphorylation in Cultured Cells by Western Blotting
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of specific proteins in a cellular context.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, Jurkat cells)
-
This compound or Et-3,4-dephostatin
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated protein of interest and the total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 30 minutes to 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound and its analogs are powerful chemical tools for investigating the roles of protein tyrosine phosphatases in signal transduction. By selectively inhibiting specific PTPs, researchers can elucidate their involvement in various cellular processes and disease states. The protocols provided herein offer a starting point for utilizing this compound to study its effects on PTP activity and downstream signaling events. Careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is crucial for obtaining reliable and meaningful results. Further research to expand the quantitative inhibitory profile of this compound against a wider range of PTPs will enhance its utility as a specific probe in signal transduction research.
References
- 1. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. Protein Tyrosine Phosphatase 1B Attenuates Growth Hormone-Mediated JAK2-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dephostatin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Dephostatin in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the effective use of this compound in their experiments.
Frequently Asked Questions (FAQs) - this compound Instability
Q1: My this compound solution changed color (e.g., turned yellow/brown). Is it still usable?
A1: A color change in your this compound solution, particularly a shift towards yellow or brown, is a strong indicator of degradation. This compound has a hydroquinone (B1673460) moiety, which is susceptible to oxidation, often resulting in colored byproducts. It is highly recommended to discard the colored solution and prepare a fresh stock. Using a degraded solution can lead to inaccurate and irreproducible results.
Q2: I observe precipitation in my this compound stock solution after storage at -20°C. What should I do?
A2: Precipitation upon cooling can occur if the compound's solubility in the chosen solvent (e.g., DMSO) is exceeded at lower temperatures. Before use, allow the vial to warm to room temperature and vortex thoroughly to see if the precipitate redissolves. If it does, you can proceed with your experiment. If the precipitate remains, it could be a sign of degradation or that the initial concentration was too high for the storage conditions. Centrifuge the vial to pellet the precipitate and use the clear supernatant, but be aware that the actual concentration may be lower than intended. For future preparations, consider using a lower stock concentration or a different solvent system.
Q3: How can I minimize the degradation of this compound in my aqueous assay buffer?
A3: this compound's stability in aqueous solutions can be influenced by pH, light, and temperature.[1][2] It is advisable to prepare fresh dilutions in your aqueous buffer immediately before each experiment. Avoid prolonged storage of diluted this compound in aqueous media. If your experimental setup requires incubation, protect the solution from light and maintain a constant, controlled temperature. Consider performing a pilot study to assess the stability of this compound in your specific assay buffer over the time course of your experiment.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds, including inhibitors like this compound.[3] Ensure you are using anhydrous, high-purity DMSO to minimize water content, which can contribute to hydrolysis or other forms of degradation.[4] For some applications, ethanol (B145695) may also be a suitable solvent.
Q5: How should I properly store my this compound stock solutions?
A5: To maximize the shelf-life of your this compound stock solution, it is recommended to:
-
Store at low temperatures: Aliquot the stock solution into small, single-use volumes and store at -20°C or, for longer-term storage, at -80°C.[5]
-
Protect from light: this compound may be light-sensitive. Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.[6]
-
Prevent freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. Aliquoting ensures that you only thaw the amount needed for a given experiment.
Troubleshooting Guide: this compound Instability
This guide provides a structured approach to troubleshoot issues related to this compound's stability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in bioassays. | Degradation of this compound in stock solution or working solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a dose-response curve with the new stock to verify its potency. 3. Minimize the time between diluting this compound into aqueous buffer and adding it to the assay. 4. If possible, analyze the purity of your old and new stock solutions using HPLC. |
| Stock solution appears discolored or contains particulates. | Oxidation or other forms of chemical degradation. | 1. Discard the solution immediately. 2. When preparing a new stock, consider degassing the solvent or handling the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Variability in results between experiments. | Inconsistent handling of this compound solutions; potential degradation due to light or temperature fluctuations. | 1. Standardize your protocol for preparing and handling this compound solutions. 2. Always protect solutions from light by covering tubes and plates with foil. 3. Ensure consistent incubation times and temperatures for all experiments. 4. Use freshly thawed aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes covered in foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Warm this compound to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 182.15 g/mol ), calculate the required mass: Mass (g) = 0.010 mol/L * 0.001 L * 182.15 g/mol = 0.0018215 g = 1.82 mg
-
Weigh this compound: Carefully weigh approximately 1.82 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid, to be optimized)
-
Filtration units (0.22 µm)
Procedure:
-
Method Development (if necessary): Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. A gradient elution from a low to high percentage of acetonitrile is a good starting point. Monitor at a wavelength where this compound has strong absorbance.
-
Sample Preparation:
-
Time Zero (T0) Sample: Prepare a fresh solution of this compound in the solvent or buffer of interest. Immediately filter and inject a sample into the HPLC. This will serve as your baseline.
-
Test Samples: Subject the this compound solution to the conditions you wish to test (e.g., store at room temperature, 4°C, or 37°C; expose to light).
-
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test sample, filter it, and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the main this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Visualizations
References
- 1. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. static.igem.org [static.igem.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Dephostatin in experiments
Welcome to the technical support center for Dephostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from Streptomyces species. It functions as a competitive inhibitor of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins.[1] By inhibiting PTPs, this compound can modulate various signaling pathways involved in cell growth, proliferation, and differentiation.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound solutions?
A3: To prevent degradation, stock solutions should be stored at -20°C for short-term storage and can be stored for longer periods at -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, its hydroquinone (B1673460) structure suggests potential sensitivity to light. Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting whenever possible.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Loss of this compound activity in cell culture experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation in culture medium | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Minimize the exposure of the compound to the culture medium before and during the experiment.- Consider the potential for interaction with components of the culture medium. |
| Oxidation | - Prepare solutions in degassed buffers to minimize dissolved oxygen.- Add antioxidants, such as ascorbic acid, to the experimental setup if compatible with the assay. |
| Incorrect Storage | - Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent solution preparation | - Use a calibrated balance to weigh the this compound powder.- Ensure the DMSO used for the stock solution is anhydrous and of high quality.- Vortex thoroughly to ensure complete dissolution. |
| Variability in experimental conditions | - Standardize incubation times, temperature, and light exposure across all experiments.- Use consistent cell densities and passage numbers. |
| Lot-to-lot variability of this compound | - If possible, purchase larger batches of this compound to minimize variability between experiments.- Perform a quality control check on new batches to ensure consistent activity. |
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Light yellow solid |
| Solubility | Soluble in DMSO (22 mg/mL) |
| Storage Temperature | -20°C |
| Predicted pKa | 9.23 ± 0.43 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 168.15 g/mol = 1.6815 mg
-
Weigh the this compound powder: Carefully weigh approximately 1.68 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex: Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. Label the vials with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.
Protocol 2: General Workflow for Cellular Treatment with this compound
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Prepare the Working Solution: Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed cell culture medium immediately before use. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound:
-
(10 mM) x V1 = (10 µM) x 10 mL
-
V1 = 10 µL Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Mix Gently: Mix the working solution gently by swirling to ensure homogeneity.
-
Treat the Cells: Remove the existing medium from the cell culture plates and replace it with the freshly prepared medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Mandatory Visualization
References
Dephostatin Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: Dephostatin is a well-established inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3] Currently, there is a lack of publicly available, comprehensive screening data detailing the specific off-target effects of this compound on a broad panel of protein kinases. This guide is designed to provide researchers with troubleshooting strategies and general experimental workflows to investigate potential off-target effects, including kinase inhibition, during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit protein tyrosine phosphatases (PTPs), but I'm observing cellular effects that are not consistent with PTP inhibition alone. Could this compound have off-target effects on protein kinases?
While this compound is a competitive inhibitor of PTPs with an IC50 of 7.7 µM for PTPs from a human neoplastic T-cell line, it is possible that at certain concentrations it may affect other enzymes, including protein kinases.[1][2] Unexpected phenotypic outcomes in experiments could be a result of off-target activities. It is crucial to validate that the observed effects are solely due to the inhibition of the intended PTP targets.
Q2: What are the primary known targets of this compound?
This compound is known to inhibit protein tyrosine phosphatases.[1][2][3] The inhibitory activity of this compound is dependent on its chemical structure, specifically the presence of a nitroso group and phenolic hydroxyl groups.[4]
Q3: How can I determine if the effects I'm seeing are due to off-target kinase inhibition by this compound?
To investigate potential off-target kinase inhibition, you can perform several experiments:
-
In Vitro Kinase Assay: Test the ability of this compound to inhibit the activity of purified candidate kinases in a cell-free system. This is the most direct method to identify potential off-target kinase inhibition.
-
Orthogonal Inhibition: Use a structurally different PTP inhibitor with a known selectivity profile. If this second inhibitor phenocopies the effects of this compound, it is more likely that the observed effect is due to PTP inhibition.
-
Rescue Experiments: If you hypothesize that this compound is inhibiting a specific kinase, you can try to rescue the phenotype by overexpressing a constitutively active form of that kinase.
-
Phosphoproteomics: A global analysis of protein phosphorylation in your cells treated with this compound could reveal changes in phosphorylation patterns that are inconsistent with PTP inhibition alone and may point towards the involvement of specific kinase pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype | The observed cellular response may be due to off-target effects of this compound on other signaling molecules, potentially including protein kinases. | 1. Perform a dose-response experiment to determine the lowest effective concentration of this compound. 2. Use a structurally unrelated PTP inhibitor to confirm the phenotype. 3. Follow the experimental workflow below to test for off-target kinase activity. |
| Inconsistent Results | Variability in experimental conditions can affect the activity and selectivity of this compound. | 1. Ensure consistent cell culture conditions, including cell density and passage number. 2. Prepare fresh solutions of this compound for each experiment. 3. Include appropriate positive and negative controls. |
Experimental Protocols
General Protocol for In Vitro Kinase Profiling
This protocol provides a general framework for testing the inhibitory activity of this compound against a candidate kinase.
-
Reagents and Materials:
-
Purified active candidate kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
Positive control inhibitor for the candidate kinase
-
Negative control (DMSO)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a luminescence-based ATP detection kit)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the purified kinase to each well.
-
Add the this compound dilutions, positive control inhibitor, or DMSO to the appropriate wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Detect and quantify the amount of substrate phosphorylation.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for researchers to follow when investigating unexpected experimental outcomes with this compound.
Caption: A diagram illustrating how this compound's intended PTP inhibition and a hypothetical off-target kinase inhibition could affect cellular signaling.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Dephostatin
Technical Support Center: Dephostatin
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), where its solubility is 22 mg/mL.[1] For use in aqueous buffers, a high-concentration stock in DMSO can be diluted to the final desired concentration.
Q3: How stable is this compound in solution?
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling solid this compound, it is important to avoid dust formation and inhalation.[2] Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed | 1. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. 2. Precipitation of this compound: The final concentration of this compound in the aqueous assay buffer may have exceeded its solubility limit, especially if the DMSO concentration from the stock solution is too high. 3. Incorrect Assay Conditions: The pH or other components of the assay buffer may not be optimal for this compound activity. | 1. Use a fresh vial of this compound or prepare a new stock solution from solid material stored at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. 2. Ensure the final concentration of DMSO in the assay is low (typically <1%) and that this compound remains in solution. A preliminary solubility test in the final assay buffer is recommended. 3. Verify the pH of your assay buffer. While specific pH stability data for this compound is limited, many enzymatic assays have optimal pH ranges. |
| High background signal in the assay | 1. Autofluorescence/Absorbance: this compound itself might interfere with the detection method (e.g., fluorescence or absorbance-based assays). 2. Contaminated Reagents: Buffers or other assay components may be contaminated. | 1. Run a control experiment with this compound alone (without the enzyme or substrate) to measure its intrinsic signal at the assay wavelength. Subtract this background from your experimental values. 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Variability between replicates | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Incomplete Mixing: this compound may not be uniformly distributed in the assay well. | 1. Use calibrated pipettes and consider preparing an intermediate dilution of the this compound stock to work with larger, more accurate volumes. 2. Ensure thorough but gentle mixing after adding this compound to the assay mixture. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 168.15 g/mol | [3] |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Storage Temperature (Solid) | -20°C | [1] |
| Solubility in DMSO | 22 mg/mL | [1] |
| Boiling Point (Predicted) | 424.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.23 ± 0.43 | [1] |
Experimental Protocols
General Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is a general guideline and should be optimized for the specific PTP being investigated.
Materials:
-
This compound
-
Purified PTP enzyme (e.g., PTP1B, SHP-1)
-
PTP substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the PTP enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration). b. Add the diluted PTP enzyme to each well. c. Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes. d. Initiate the reaction by adding the PTP substrate to each well.
-
Data Acquisition: a. Immediately measure the absorbance (for pNPP) or fluorescence at the appropriate wavelength. b. Take kinetic readings over a period of time (e.g., every minute for 15-30 minutes) or a single endpoint reading after a fixed incubation time.
-
Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. b. Plot the percentage of inhibition versus the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for a this compound PTP inhibition assay.
Caption: this compound inhibits PTPs, leading to increased protein tyrosine phosphorylation.
References
- 1. This compound | 151606-30-3 [chemicalbook.com]
- 2. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O3 | CID 2990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing poor reproducibility in Dephostatin experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and addressing the poor reproducibility often encountered in experiments involving Dephostatin, a protein tyrosine phosphatase (PTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces that functions as an inhibitor of protein tyrosine phosphatases (PTPs). Its primary mechanism of action is to block the dephosphorylation of tyrosine residues on proteins, thereby modulating signaling pathways controlled by tyrosine phosphorylation.
Q2: Why is reproducibility an issue in experiments with this compound?
Poor reproducibility in this compound experiments can stem from several factors, including:
-
Compound Instability: this compound, a hydroquinone (B1673460) derivative, may be susceptible to degradation under certain experimental conditions.
-
Off-Target Effects: this compound may inhibit other enzymes, such as kinases, leading to unexpected and variable biological responses.
-
Variable Cell Permeability: The efficiency with which this compound enters cells can vary between cell types and experimental conditions.
-
Inconsistent Experimental Protocols: Minor variations in experimental procedures can lead to significant differences in results.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to:
-
Store the solid compound at -20°C in a desiccated environment.
-
Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Prepare fresh working dilutions from a stock aliquot for each experiment.
Q4: What are the known off-targets of this compound?
While comprehensive off-target profiling data for this compound is limited in publicly available literature, its hydroquinone structure suggests potential for interactions with other enzymes, particularly those with redox-sensitive active sites. Researchers should be cautious of potential off-target effects on kinases and other signaling proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity in in-vitro PTP assays | This compound degradation | - Prepare fresh working solutions of this compound for each experiment.- Ensure proper storage of stock solutions (-80°C in aliquots).- Visually inspect solutions for any color change, which might indicate degradation. |
| Incorrect buffer composition | - Use a buffer with a pH between 5.5 and 6.0, as most PTPs are most active in this range.[1]- Avoid buffers containing high concentrations of reducing agents that might interfere with the assay. | |
| Inactive enzyme | - Confirm the activity of your PTP enzyme using a known, stable inhibitor or by performing a specific activity assay. | |
| Variable results in cell-based assays | Poor or variable cell permeability | - Optimize this compound concentration and incubation time for your specific cell line.- Consider using a permeabilization agent, but be aware of its potential effects on cell signaling.- If available, perform a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.[2][3][4][5][6] |
| Cellular efflux | - Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if this compound is being actively transported out of the cells. | |
| Off-target effects | - Use multiple, structurally distinct PTP inhibitors to confirm that the observed phenotype is due to PTP inhibition.- Perform counter-screens against a panel of kinases to identify potential off-target activities. | |
| Cell health and confluency | - Ensure cells are healthy and in the logarithmic growth phase.- Maintain consistent cell density and confluency across experiments, as these can affect signaling pathways. | |
| High background signal in assays | Assay interference | - Run appropriate vehicle controls (e.g., DMSO) to account for any solvent-induced effects.- Test for this compound's intrinsic fluorescence or absorbance at the wavelengths used in the assay. |
| Contamination | - Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. |
Data Presentation
Table 1: Reported IC50 Values of this compound against various Protein Tyrosine Phosphatases
| Phosphatase | IC50 (µM) | Cell Line/Source | Reference |
| PTP | 7.7 | Human neoplastic T-cell line | [7] |
| PTP1B | 42 (Ki) | Recombinant | [8] |
| SHP-1 (ΔSH2) | 43 (Ki) | Recombinant | [8] |
Note: This table summarizes the limited publicly available IC50 data for this compound. Researchers should determine the IC50 for their specific PTP and assay conditions.
Experimental Protocols
Detailed Methodology: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is adapted from established methods for measuring PTP inhibition.[1][9][10][11]
Materials:
-
Purified recombinant PTP enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PTP assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT)
-
Substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the PTP assay buffer. The final concentration range should span the expected IC50 value.
-
Dilute the PTP enzyme in the assay buffer to a concentration that gives a linear reaction rate over the desired time course.
-
Prepare the substrate solution in the assay buffer at a concentration equal to its Km for the specific PTP.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
PTP assay buffer
-
This compound dilution (or vehicle control)
-
PTP enzyme solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measure Activity:
-
For pNPP, measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.
-
For fluorescent substrates, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility in this compound experiments.
Caption: The role of this compound in a generic PTP-mediated signaling pathway.
Caption: A streamlined experimental workflow for an in-vitro PTP inhibition assay.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Dephostatin Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
Welcome to the Dephostatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.
Q2: What is the recommended storage condition for a this compound stock solution?
A2: this compound solid should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. The primary reasons for this include:
-
Low aqueous solubility: this compound has limited solubility in aqueous solutions.
-
Supersaturation: The high concentration of the DMSO stock solution can lead to a supersaturated and unstable state when rapidly diluted into an aqueous buffer.
-
Buffer composition: The pH, ionic strength, and specific components of your buffer can influence the solubility of this compound. This compound has a predicted pKa of 9.23±0.43.
-
Final DMSO concentration: If the final concentration of DMSO in your working solution is too low, it may not be sufficient to keep this compound dissolved.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous buffers can be influenced by pH and temperature. For similar small molecule inhibitors, it is generally recommended to prepare aqueous working solutions fresh for each experiment. Storing aqueous solutions for more than a day is not advisable due to potential degradation.[1]
Q5: Are there any specific buffer components to be aware of when working with this compound as a protein tyrosine phosphatase (PTP) inhibitor?
A5: Yes, when assaying PTP activity, it is advisable to avoid buffers containing sulfonic acids, such as HEPES, as they can compete with the inhibitor for binding to the active site.[2] Additionally, including a reducing agent like dithiothreitol (B142953) (DTT) is recommended to ensure the catalytic cysteine of the PTP remains in its active, reduced state.[2]
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution
This guide provides a step-by-step approach to address the precipitation of this compound in your aqueous working solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Final DMSO Concentration: For cell-based assays, the final DMSO concentration should typically not exceed 0.5% to avoid cytotoxicity, with ≤ 0.1% being ideal.[3][4] If your final DMSO concentration is very low, it may not be sufficient to maintain this compound's solubility.
-
Adjust Final this compound Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous buffer. Try working with a lower final concentration.
-
Modify Dilution Technique:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vigorous Mixing: Ensure the solution is mixed thoroughly by vortexing immediately after adding the this compound stock to the aqueous buffer.
-
Temperature: Gently warming the buffer to 37°C before adding the stock solution may aid in dissolution. However, be cautious of the temperature stability of this compound and other components in your experiment.
-
-
Consider a Co-solvent: If your experimental design allows, the inclusion of other co-solvents in your buffer might improve solubility.
-
Adjust Buffer pH: Since this compound has a predicted pKa of 9.23±0.43, its solubility will be pH-dependent. For weakly acidic compounds, a buffer pH above the pKa is generally preferred. Experiment with slightly different pH values in your buffer if your assay permits.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for use in cell culture and biochemical assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes or cryovials
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Procedure:
Part 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 168.15 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 168.15 g/mol * 1000 mg/g = 1.68 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials and store at -20°C or -80°C.
Part 2: Preparation of an Aqueous Working Solution
-
Thaw: Remove a single aliquot of the this compound DMSO stock solution and allow it to thaw at room temperature.
-
Dilution: Add the required volume of the thawed stock solution to your pre-warmed (if applicable) sterile aqueous buffer to achieve the desired final concentration.
-
Mixing: Immediately and thoroughly mix the working solution by vortexing or gentle inversion.
-
Use: Use the freshly prepared aqueous working solution in your experiment without delay.
Signaling Pathway
This compound is an inhibitor of protein tyrosine phosphatases (PTPs), such as PTP-1B and SHP-1.[5] Its stable analog, Et-3,4-dephostatin, has been shown to potentiate insulin-related signal transduction.[5] The diagram below illustrates a simplified potential mechanism of action.
Caption: Simplified this compound signaling pathway.
This diagram illustrates that by inhibiting PTP-1B and/or SHP-1, this compound can lead to increased tyrosine phosphorylation of the insulin receptor and IRS-1, thereby promoting downstream signaling through the PI3K/Akt pathway, leading to glucose uptake.[5] Additionally, a PI3K-independent pathway involving c-Cbl may also be activated.[5]
Quantitative Data Summary
| Compound | Solvent | Solubility | Storage Temperature | Reference |
| This compound | DMSO | 22 mg/mL | -20°C (solid) | N/A |
| This compound | Aqueous Buffer | Low (Precipitation may occur) | Prepare fresh | N/A |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Dephostatin in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the cytotoxic effects of Dephostatin in cell culture experiments. This compound, a potent protein tyrosine phosphatase (PTP) inhibitor, is a valuable tool for studying signal transduction pathways. However, its application can be limited by off-target cytotoxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from Streptomyces species that acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs).[1] Its chemical structure is 2-(N-methyl-N-nitroso)hydroquinone. By inhibiting PTPs, this compound prevents the dephosphorylation of tyrosine residues on various signaling proteins, thereby modulating cellular processes.
Q2: Why does this compound exhibit cytotoxicity?
A2: The precise mechanisms of this compound-induced cytotoxicity are not fully elucidated but are thought to be linked to its potent and broad inhibition of PTPs, which are crucial for normal cell function and survival. Disruption of the delicate balance of protein phosphorylation can lead to the activation of cell death pathways. Additionally, off-target effects and the chemical nature of the molecule may contribute to its toxicity.
Q3: What are the initial signs of this compound-induced cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include:
-
A noticeable decrease in cell viability and proliferation rates.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
An increase in the number of floating, dead cells in the culture medium.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation or Annexin V staining.
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A4: The ideal concentration of this compound will vary depending on the cell line and the specific PTP you are targeting. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both PTP inhibition and cytotoxicity. The goal is to find a concentration that effectively inhibits the target PTP with minimal impact on cell viability.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing excessive cell death in your this compound-treated cultures, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low this compound concentrations. | High sensitivity of the cell line. | Different cell lines exhibit varying sensitivities to chemical compounds. Consider using a panel of cell lines to identify one with a better therapeutic window. |
| Solvent toxicity. | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (generally below 0.5%, and for some sensitive lines, below 0.1%). Always include a vehicle control (medium with DMSO only) in your experiments.[2][3] | |
| Compound instability or degradation. | This compound may be unstable in culture medium over long incubation periods, and its degradation products could be more toxic. | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Maintain consistency in cell seeding density, passage number, and incubation times. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Precipitation of this compound in culture medium. | Poor solubility. | This compound is hydrophobic and has low aqueous solubility.[4] To prevent precipitation, prepare a high-concentration stock solution in DMSO and add it to pre-warmed culture medium with vigorous mixing. Avoid high final concentrations of this compound. |
Strategies to Minimize this compound Cytotoxicity
Several strategies can be employed to reduce the cytotoxic effects of this compound while preserving its PTP inhibitory activity:
-
Optimize Concentration and Incubation Time: This is the most critical step. Use the lowest concentration of this compound that gives you the desired level of PTP inhibition and the shortest incubation time possible.
-
Co-treatment with Cytoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), may help mitigate cytotoxicity if it is mediated by oxidative stress. However, this needs to be empirically tested for your specific system.
-
Use of this compound Analogs: Several analogs of this compound have been synthesized with potentially improved stability and reduced cytotoxicity.[1] For example, ethyl-3,4-dephostatin (B12061211) is a more stable analog.[5]
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to small molecules, reducing their effective concentration and potentially their cytotoxicity. Experiment with different serum concentrations to see if it impacts this compound's effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and general cytotoxicity assessment.
Table 1: Reported IC50 Values for this compound
| Target | Cell Line/System | IC50 (µM) |
| Protein Tyrosine Phosphatase | Human neoplastic T-cell line | 7.7 |
| Growth Inhibition | Jurkat cells | Not specified |
Note: Specific IC50 values for this compound's cytotoxicity across a wide range of cell lines are not extensively reported in the literature. It is crucial to determine this empirically for your cell line of interest.
Table 2: General Guidelines for Solvent Concentration in Cell Culture
| Solvent | Typical Maximum Concentration | Recommended for Sensitive Cells |
| DMSO | < 0.5% (v/v) | < 0.1% (v/v) |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro PTP Inhibition Assay
This protocol can be used to assess the inhibitory effect of this compound on a specific protein tyrosine phosphatase.
Materials:
-
Purified recombinant PTP enzyme
-
PTP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in the PTP assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified PTP enzyme to each well, followed by the this compound dilutions. Include a control with no inhibitor. Incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding pNPP to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percentage of PTP inhibition for each this compound concentration compared to the control without the inhibitor. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 for PTP inhibition.
Signaling Pathways and Experimental Workflows
This compound's Impact on Signaling Pathways
This compound's primary mode of action is the inhibition of Protein Tyrosine Phosphatases (PTPs). This can have widespread effects on various signaling pathways that are regulated by tyrosine phosphorylation. Two key pathways that are often affected by PTP inhibitors are the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation. A stable analog of this compound, ethyl-3,4-dephostatin, has been shown to inhibit dual-specificity protein phosphatase 26 (DUSP26), which can dephosphorylate and inactivate p38 MAPK, a member of the MAPK family. This suggests that this compound and its analogs can modulate MAPK signaling.
Experimental Workflow for Minimizing Cytotoxicity
The following diagram illustrates a logical workflow for researchers to follow when working with this compound to minimize its cytotoxic effects.
References
- 1. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Dephostatin's effects on cell viability
Welcome to the technical support center for Dephostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for this compound's effects on cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs). It was originally isolated from the bacterium Streptomyces and is known to affect various cellular processes by preventing the dephosphorylation of tyrosine residues on proteins. This inhibition can modulate signaling pathways that are critical for cell growth, differentiation, and metabolism.
Q2: I am observing significant cell death in my cultures after this compound treatment. Is this expected?
Yes, this compound can induce cytotoxicity and inhibit cell proliferation, particularly at higher concentrations and with longer incubation times. This is a known effect and a critical factor to control in your experiments. The extent of cytotoxicity can vary significantly between different cell lines.
Q3: How can I differentiate between the specific PTP-inhibitory effects of this compound and its general cytotoxic effects?
This is a key challenge in working with this compound. To distinguish between these effects, it is essential to perform dose-response experiments to identify a concentration range where PTP inhibition is observed with minimal impact on cell viability. Additionally, including appropriate controls is crucial. For example, using a structurally related but inactive analog of this compound (if available) can help to identify off-target effects. Furthermore, assessing early and specific markers of your signaling pathway of interest, before widespread cell death occurs, can help to isolate the primary effects of PTP inhibition.
Q4: What are some common causes of unexpected or excessive cytotoxicity in this compound-treated cells?
Beyond the inherent bioactivity of this compound, several factors can contribute to excessive cell death:
-
High Concentrations: Using concentrations of this compound that are too high is the most common reason for significant cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not toxic to your cells. A vehicle control (cells treated with the solvent alone) is essential.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. What is a non-toxic concentration for one cell line may be highly toxic to another.
-
Culture Conditions: Suboptimal culture conditions, such as incorrect pH, temperature, or CO2 levels, can exacerbate the cytotoxic effects of any compound.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health and increase their susceptibility to chemical stressors.
Troubleshooting Guides
Problem 1: All cells, including vehicle-treated controls, are dying.
| Possible Cause | Troubleshooting Step |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test. |
| Suboptimal Culture Conditions | Verify incubator settings (temperature, CO2, humidity). Ensure media and supplements are not expired and have been stored correctly. |
| Reagent Quality | Test a new batch of media or serum on a non-critical cell culture to rule out toxicity. |
| Solvent Toxicity | Perform a dose-response curve with your vehicle (e.g., DMSO) to determine the maximum non-toxic concentration for your specific cell line. |
Problem 2: High cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to this compound. Perform a broad dose-response experiment starting from very low (nanomolar) concentrations to identify a suitable working range. |
| Incorrect Stock Concentration | Verify the concentration of your this compound stock solution. |
| Extended Incubation Time | Reduce the duration of this compound treatment. It's possible to observe specific signaling effects at earlier time points before the onset of significant cytotoxicity. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Density | Ensure that you are seeding the same number of cells for each experiment and that cells are in the logarithmic growth phase. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Batch-to-Batch Variability of Serum | If possible, purchase a large batch of serum and pre-test it to ensure consistent cell growth. |
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cell lines to provide a starting point for determining appropriate experimental concentrations. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay |
| Jurkat | Human T-cell leukemia | ~7.7 | Not Specified | Growth Inhibition |
| U937 | Human histiocytic lymphoma | ~8.10 | 48 | MTT |
| Pancreatic Acinar Cells | Rat primary cells | - | - | Effects on Ca2+ signaling and amylase secretion observed at various concentrations |
Note: Data for pancreatic acinar cells often focuses on functional effects rather than a direct IC50 for viability.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol is designed to establish a dose-response curve for this compound in your cell line of interest to identify the concentration range that allows for the study of its specific effects with minimal impact on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of MTT solvent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value.
-
Visualization
Experimental Workflow for Assessing and Controlling this compound's Effects
The following diagram illustrates a logical workflow for designing experiments with this compound to ensure that the observed effects are due to its specific mechanism of action and not general cytotoxicity.
Caption: A logical workflow for this compound experiments.
Signaling Pathway Context for this compound's Action
This diagram illustrates a simplified signaling pathway to conceptualize where this compound acts and the importance of distinguishing this from downstream cytotoxic events.
Caption: this compound's mechanism and potential cytotoxicity.
Technical Support Center: Enhancing Dephostatin Selectivity for Protein Tyrosine Phosphatases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the development of Dephostatin analogs with improved selectivity for specific Protein Tyrosine Phosphatases (PTPs).
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound essential for PTP inhibition?
A1: Structure-activity relationship (SAR) studies have identified two critical functional groups in this compound that are essential for its PTP inhibitory activity: the nitroso group and the phenolic hydroxyl groups.[1][2] Modification or removal of either of these groups typically results in a significant loss of inhibitory potency.
Q2: My this compound analog shows good potency but poor selectivity against a panel of PTPs. What are the general strategies to improve selectivity?
A2: Improving selectivity is a common challenge in PTP inhibitor development due to the highly conserved nature of the PTP active site. Here are some medicinal chemistry strategies to consider:
-
Targeting Secondary Binding Pockets: Explore modifications that can form interactions with less conserved regions outside the active site. These secondary binding pockets can vary significantly between different PTPs, offering an opportunity for selective targeting.
-
Structure-Based Design: If the crystal structures of your target PTPs are available, use computational docking studies to identify unique features in the active site or surrounding areas that can be exploited. This can guide the rational design of analogs with substituents that selectively interact with the target PTP.
-
Scaffold Hopping: Consider replacing the hydroquinone (B1673460) scaffold of this compound with other chemical moieties that can present the key pharmacophoric features in a different spatial arrangement. This can lead to novel interactions and improved selectivity.
-
Introduction of Bulky Groups: Systematically introduce bulky substituents at various positions on the this compound scaffold. These groups can create steric hindrance that prevents binding to off-target PTPs with smaller active site cavities while still allowing interaction with the desired PTP.
Q3: How can I interpret the Structure-Activity Relationship (SAR) data from my this compound analogs to guide the next round of synthesis?
A3: Analyzing SAR data involves correlating the structural modifications of your analogs with their inhibitory activity and selectivity. Here is a logical workflow to guide your analysis:
Caption: Workflow for SAR data analysis to guide analog design.
By systematically categorizing your modifications and their effects, you can build a model of the pharmacophore required for selective inhibition of your target PTP.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. Determine the aqueous solubility of your this compound analogs and ensure the final concentration in the assay is well below the solubility limit. |
| Instability of Analogs | This compound and its analogs can be unstable in solution. Prepare fresh stock solutions for each experiment and protect them from light. Consider evaluating the stability of your compounds in the assay buffer over the time course of the experiment using techniques like HPLC. |
| Inconsistent Enzyme Activity | Ensure that the PTP enzyme is properly handled and stored. Use a consistent lot of the enzyme and perform a standard activity assay in each experiment to monitor its performance. |
| Pipetting Errors | Calibrate your pipettes regularly. For dose-response curves, use a serial dilution method and ensure thorough mixing at each step. |
Problem 2: My analog is a potent inhibitor of my target PTP, but it also inhibits a closely related PTP with similar potency.
| Possible Cause | Troubleshooting Step |
| High Active Site Homology | The active sites of the two PTPs are likely very similar. Obtain or model the crystal structures of both PTPs. Perform in silico docking of your analog into both active sites to identify subtle differences in amino acid residues or the shape of the binding pocket. |
| Lack of Specific Interactions | Your analog may be primarily interacting with highly conserved residues. Design new analogs with substituents that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with non-conserved residues in your target PTP. |
Data Presentation: Inhibitory Activity of Hypothetical this compound Analogs
The following table presents hypothetical IC50 values for a series of this compound analogs against a panel of common PTPs. This data is for illustrative purposes to demonstrate how to structure and analyze selectivity data.
| Compound | R1 | R2 | PTP1B IC50 (µM) | SHP-1 IC50 (µM) | SHP-2 IC50 (µM) | CD45 IC50 (µM) |
| This compound | H | H | 8.2 | 10.5 | 7.5 | 12.1 |
| Analog 1 | CH3 | H | 15.6 | 12.3 | 18.9 | 25.4 |
| Analog 2 | H | OCH3 | 5.1 | 25.8 | 8.3 | 30.1 |
| Analog 3 | F | H | 7.9 | 9.8 | 6.8 | 11.5 |
| Analog 4 | H | Cl | 6.5 | 15.2 | 7.1 | 18.9 |
Experimental Protocols
Protocol: In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound analogs against a specific PTP.
Caption: Workflow for a pNPP-based PTP inhibition assay.
Materials:
-
96-well microplate
-
Recombinant PTP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP)
-
This compound analogs
-
Stop Solution (e.g., 1 M NaOH)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of your this compound analogs in the assay buffer.
-
Prepare a working solution of the PTP enzyme in the assay buffer.
-
Prepare a solution of pNPP in the assay buffer.
-
-
Assay:
-
To each well of a 96-well plate, add the assay buffer, the PTP enzyme solution, and your this compound analog at various concentrations. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each analog concentration relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the analog concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
This compound and its analogs can impact various cellular signaling pathways by inhibiting different PTPs. For example, inhibiting SHP-2 can affect the RAS/MAPK pathway, which is crucial for cell proliferation and survival.
Caption: Simplified diagram of the RAS/MAPK pathway and the role of SHP-2.
References
Validation & Comparative
Dephostatin's Inhibitory Power on Protein Tyrosine Phosphatases: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dephostatin's inhibitory effects on Protein Tyrosine Phosphatases (PTPs) against other common inhibitors. The following sections provide a detailed analysis supported by experimental data, protocols, and visual diagrams to facilitate a comprehensive understanding.
Quantitative Comparison of PTP Inhibitors
The inhibitory potential of this compound and its alternatives against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in various signaling pathways, is summarized below. This data allows for a direct comparison of their potency.
| Inhibitor | Target PTP | IC50 / Ki Value | Notes |
| This compound | PTP from human neoplastic T-cell line | IC50: 7.7 µM[1] | Competitive inhibitor.[1] |
| Sodium Orthovanadate | PTP1B | IC50: 204.1 nM, Ki: 0.38 µM[2][3] | Competitive inhibitor, acts as a phosphate (B84403) analog.[3][4] |
| bpV(HOpic) | PTEN | IC50: 14 nM[5] | Potent inhibitor of PTEN. Its IC50 for PTP1B is approximately 1800-fold higher, suggesting an IC50 in the 25.2 µM range.[6] |
| Suramin | PTP1B | Ki: low µM range[7] | Reversible and competitive inhibitor.[7] |
| Suramin | Cdc25A | IC50: 1.5 µM[8] | Potent inhibitor of a cell cycle-regulating phosphatase.[8] |
Deciphering the Inhibition: Experimental Protocols
The validation of PTP inhibitors typically involves in vitro enzymatic assays. A standard protocol for assessing the inhibitory effect on PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP) is detailed below.
PTP1B Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a solution of PTP1B enzyme in the assay buffer.
-
Prepare a solution of pNPP in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 10 µL of each test compound dilution to respective wells.
-
Add 20 µL of the PTP1B enzyme solution to each well.
-
Include control wells:
-
Negative Control: Assay buffer without the inhibitor.
-
Positive Control: A known PTP1B inhibitor.
-
Blank: Assay buffer without the enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 40 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color corresponds to the product, p-nitrophenol.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway and the experimental workflow.
Caption: PTPs in Signaling and Inhibition by this compound.
Caption: Experimental Workflow for PTP Inhibition Assay.
References
- 1. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labshake.com [labshake.com]
- 7. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
Dephostatin vs. Sodium Orthovanadate: A Comparative Guide for PTP Inhibition
In the landscape of signal transduction research, the study of protein tyrosine phosphatases (PTPs) is critical to understanding a multitude of cellular processes. The use of effective PTP inhibitors is paramount for elucidating the roles of these enzymes in health and disease. This guide provides a detailed, objective comparison of two widely used PTP inhibitors: Dephostatin, a natural product-derived inhibitor, and sodium orthovanadate, a classic, broad-spectrum inorganic inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Sodium Orthovanadate |
| Origin | Natural product isolated from Streptomyces | Inorganic compound |
| Mechanism of Action | Competitive inhibitor; dependent on nitroso and phenolic hydroxyl groups | Competitive inhibitor; acts as a phosphate (B84403) analog |
| Reported IC50 | 7.7 µM (for PTP from a human neoplastic T-cell line)[1][2] | 19.3 µM - 204.1 nM (for PTP1B, varies with conditions)[3][4] |
| Selectivity | Not extensively profiled in publicly available literature | Broad-spectrum inhibitor of PTPs, alkaline phosphatases, and ATPases[5][6] |
| Reversibility | Reversible[7] | Reversible with the addition of EDTA or by dilution[6][8][9] |
| Cell Permeability | Permeable[7] | Generally considered cell-permeable |
Mechanism of Action
This compound functions as a competitive inhibitor of PTPs. Its inhibitory activity is critically dependent on the presence of both a nitroso group and phenolic hydroxyl groups within its structure. These chemical features are essential for its interaction with the PTP active site.[5]
Sodium orthovanadate , on the other hand, acts as a structural mimic of phosphate.[2] Its tetrahedral geometry allows it to competitively bind to the active site of PTPs and other phosphatases, thereby preventing the dephosphorylation of their substrates.[10] For maximal inhibitory activity, sodium orthovanadate needs to be "activated" by boiling a solution at pH 10.0 to ensure it is in its monomeric form.[5]
Potency and Selectivity: A Quantitative Comparison
The inhibitory potency of this compound and sodium orthovanadate can be compared using their half-maximal inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific PTP, substrate concentration, and assay conditions.
| Inhibitor | Target PTP | IC50 / Ki Value | Notes |
| This compound | PTP from Jurkat cells | 7.7 µM | Competitive inhibition[1][2] |
| Sodium Orthovanadate | PTP1B (full length) | 19.3 ± 1.1 µM | Non-competitive inhibition[3] |
| Sodium Orthovanadate | PTP1B (truncated) | 54.5 ± 1.1 µM | Non-competitive inhibition[3] |
| Sodium Orthovanadate | PTP1B | Ki: 0.38 ± 0.02 µM | Competitive inhibition[10] |
| Sodium Orthovanadate | PTP1B | 204.1 ± 25.15 nM | [4] |
Signaling Pathway Inhibition: The Insulin (B600854) Signaling Cascade
Protein tyrosine phosphatases, such as PTP1B, are key negative regulators of the insulin signaling pathway. The following diagram illustrates how PTP inhibitors like this compound and sodium orthovanadate can modulate this pathway.
References
- 1. A fluorescence-based assay for T4 polynucleotide kinase/phosphatase activity based on a terminal transferase-aided photoinduced electron transfer strategy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neb.com [neb.com]
- 7. Protein phosphotyrosine phosphatase inhibitors suppress regulatory volume decrease and the volume-sensitive Cl- conductance in mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Dephostatin and Other Protein Tyrosine Phosphatase Inhibitors
This guide provides a detailed comparative analysis of Dephostatin and other prominent protein tyrosine phosphatase (PTP) inhibitors. It is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate inhibitors for research and therapeutic development. The content covers a range of PTPs, including PTP1B, SHP2, and CD45, offering a broad perspective on the landscape of PTP inhibition.
Introduction to Protein Tyrosine Phosphatases
Protein tyrosine phosphatases are a group of enzymes that play a critical role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. This action counterbalances the activity of protein tyrosine kinases. The dysregulation of PTP activity is implicated in numerous diseases, including metabolic disorders, cancer, and autoimmune diseases, making them attractive targets for therapeutic intervention.[1][2]
This compound, a natural product isolated from Streptomyces, was one of the early PTP inhibitors discovered.[1][3] It acts as a competitive inhibitor, and its structure has been identified as 2-(N-methyl-N-nitroso)hydroquinone.[4][5] This guide will compare the biochemical properties and cellular effects of this compound with a selection of other synthetic and natural PTP inhibitors.
Data Presentation: Quantitative Comparison of PTP Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors against their primary PTP targets. It is important to note that IC50 values can vary between different experimental setups.
Table 1: General and PTP1B Inhibitors
| Inhibitor | Type | Target(s) | Potency (IC50/Ki) | Clinical Status/Notes |
| This compound | Natural Product, Competitive | General PTPs | IC50: 7.7 µM (PTP from T-cell line)[3][4] | Isolated from Streptomyces. |
| Trodusquemine (MSI-1436) | Aminosterol, Allosteric | PTP1B | IC50: ~1 µM[6][7] | Phase 2 Clinical Trials.[6] |
| JTT-551 | Small Molecule, Mixed-type | PTP1B, TCPTP | Ki: 0.22 µM (PTP1B), 9.3 µM (TCPTP)[6][7] | Discontinued.[6] |
| DPM-1001 | Small Molecule, Allosteric | PTP1B | IC50: 100 nM[7][8] | Preclinical; noted for better cell permeability than Trodusquemine.[8] |
| ABBV-CLS-484 | Small Molecule | PTP1B, PTPN2 | IC50: 2.5 nM (PTPN1), 1.8 nM (PTPN2)[6] | Early-phase clinical trials for immunomodulatory benefits in cancer.[9] |
| Ptp1B-IN-25 | Small Molecule | PTP1B | IC50: 50 nM[7] | High potency in biochemical assays.[7] |
Table 2: SHP2 Inhibitors
| Inhibitor | Type | Target(s) | Potency (IC50) | Clinical Status/Notes |
| TNO155 | Allosteric | SHP2 | 11 nM[] | Phase 1/2 Clinical Trials.[11] |
| RMC-4630 | Allosteric | SHP2 | < 2000 nM (Cell-based)[12] | Phase 1/2 Clinical Trials.[11] |
| SHP099 | Allosteric | SHP2 | ~70 nM[13] | Blueprint for several investigational drugs.[14] |
| JAB-3312 | Allosteric | SHP2 | 7.4 nM (Cell-based)[12] | Phase 1/2 Clinical Trials.[11] |
| PHPS1 | Competitive | SHP2 | Low micromolar range | Cell-permeable, specific over SHP1 and PTP1B.[15] |
Table 3: CD45 Inhibitors
| Inhibitor | Type | Target(s) | Potency (IC50) | Notes |
| NSC 95397 | Small Molecule | CD45, TC-PTP | - | Used as a reference compound in screening assays.[16] |
| RWJ-60475-(AM)3 | Small Molecule | CD45 | - | Selective inhibitor.[17] |
| RK-682 | Small Molecule | CD45 | - | Selective modulator of CD45.[17] |
| Imatinib | Small Molecule | CD45, various kinases | - | Also a well-known tyrosine kinase inhibitor.[17] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the role of key PTPs in cellular signaling and the points of intervention for their respective inhibitors.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.[6][8]
Caption: SHP2 acts as a key signaling node downstream of RTKs, activating the RAS/MAPK pathway.[18]
Experimental Protocols
Protocol 1: PTP Enzymatic Inhibition Assay (Biochemical)
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified PTP.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP2).
-
PTP assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT).[14]
-
Substrate: p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[7][19]
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader (spectrophotometer for pNPP, fluorometer for DiFMUP).
Methodology:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the PTP enzyme to the assay buffer.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPP).
-
Monitor the reaction kinetically or as an endpoint assay by measuring the absorbance (at 405 nm for pNPP) or fluorescence at appropriate wavelengths.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20]
Caption: General workflow for a PTP enzymatic inhibition assay.
Protocol 2: Cellular Western Blot Assay for PTP1B Inhibition
This cell-based assay evaluates the inhibitor's ability to increase the phosphorylation of a PTP1B substrate, such as the insulin receptor (IR), in a cellular context.
Materials:
-
Hepatoma cell line (e.g., HepG2) or adipocytes.
-
Cell culture media and reagents.
-
Insulin.
-
Test PTP1B inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[21]
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for several hours.
-
Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of the lysates.[21]
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IR and total IR.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p-IR and total IR. Calculate the ratio of p-IR to total IR for each condition to assess the effect of the inhibitor on insulin-stimulated IR phosphorylation.[6]
Conclusion
The field of PTP inhibitor development has evolved significantly from early, broad-spectrum inhibitors like this compound to highly potent and selective agents targeting specific PTPs. While this compound was a valuable early tool, its relatively low potency and lack of specificity limit its therapeutic potential.
Modern drug discovery efforts have produced inhibitors with nanomolar potency and high selectivity, often achieved through allosteric targeting, which avoids the highly conserved catalytic site.[][22] Inhibitors for PTP1B and SHP2, in particular, have shown significant promise in preclinical and clinical studies for metabolic diseases and cancer, respectively.[8][11] The development of selective inhibitors for other PTPs, such as CD45, continues to be an active area of research with potential applications in autoimmune diseases and transplant medicine.[23][24]
The experimental protocols and comparative data presented in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the roles of PTPs in health and disease and to advance the development of the next generation of PTP-targeted therapeutics.
References
- 1. Use of protein tyrosine phosphatase inhibitors as promising targeted therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protein Tyrosine Phosphatases as Emerging Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. scbt.com [scbt.com]
- 18. benchchem.com [benchchem.com]
- 19. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are CD45 inhibitors and how do they work? [synapse.patsnap.com]
- 24. jcp.bmj.com [jcp.bmj.com]
Confirming the On-Target Activity of Dephostatin in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dephostatin and its analogs with other common protein tyrosine phosphatase (PTP) inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of relevant signaling pathways to aid in the objective assessment of this compound's on-target activity in a cellular context.
Comparative Analysis of PTP Inhibitor Activity
This compound and its more stable analog, Ethyl-3,4-dephostatin (Et-3,4-dephostatin), have demonstrated inhibitory activity against several protein tyrosine phosphatases. To objectively assess their on-target efficacy, it is crucial to compare their inhibitory concentrations (IC50) against a panel of PTPs alongside other widely used inhibitors.
| Inhibitor | PTP1B | SHP-1 | CD45 | LAR | General PTPs |
| This compound | Inhibits | Inhibits | Not Inhibited | Not Inhibited | Broad-spectrum |
| Et-3,4-dephostatin | Inhibits | Inhibits | Not Inhibited | Not Inhibited | More selective than this compound |
| Sodium Orthovanadate | Inhibits | Inhibits | Inhibits | Inhibits | Pan-PTP inhibitor |
| PTP Inhibitor Cocktail | Inhibits | Inhibits | Inhibits | Inhibits | Broad-spectrum, mixture of inhibitors |
Note: Specific IC50 values for this compound and its analogs against a comprehensive panel of PTPs are not consistently reported in publicly available literature. The data presented is a qualitative summary based on available studies.
Experimental Protocols
Confirming the on-target activity of this compound in a cellular environment requires robust experimental validation. Below are detailed protocols for key assays.
In Vitro PTP Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified PTP.
Materials:
-
Purified recombinant PTPs (e.g., PTP1B, SHP-1)
-
This compound or other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP) at 10 mM in assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the purified PTP solution to each well.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Western Blot Analysis of Phosphotyrosine Levels
This method assesses the ability of this compound to increase the phosphorylation of specific PTP substrates within cells, indicating target engagement. Here, we focus on the phosphorylation of Insulin (B600854) Receptor Substrate 1 (IRS-1), a known substrate of PTP1B.
Cell Culture and Treatment:
-
Culture 3T3-L1 adipocytes or other suitable cells to near confluence.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with insulin (100 nM) for 10 minutes to induce tyrosine phosphorylation of IRS-1.
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRS-1 (e.g., pY612) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection system.
-
Strip the membrane and re-probe with an antibody for total IRS-1 as a loading control.
Cellular Functional Assay: Glucose Uptake
This assay measures a downstream biological consequence of PTP inhibition in the insulin signaling pathway.
Materials:
-
3T3-L1 adipocytes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
Procedure:
-
Seed 3T3-L1 pre-adipocytes in 24-well plates and differentiate them into adipocytes.
-
Serum-starve the differentiated adipocytes for 4 hours.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate with or without insulin (100 nM) for 20 minutes.
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Wash the cells three times with ice-cold PBS to terminate the uptake.
-
Lyse the cells with 0.1% SDS.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration in each well.
Visualizations
Signaling Pathways and Experimental Workflows
A Comparative Guide to Dephostatin and Other Protein Tyrosine Phosphatase Inhibitors for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dephostatin with other well-characterized protein tyrosine phosphatase (PTP) inhibitors, offering valuable insights for target validation studies. We present a compilation of their inhibitory activities, detailed experimental protocols for essential validation assays, and visual representations of relevant signaling pathways to aid in experimental design and data interpretation.
Introduction to this compound and PTP Inhibition
This compound is a naturally occurring protein tyrosine phosphatase inhibitor isolated from Streptomyces[1]. Its chemical structure has been identified as 2-(N-methyl-N-nitroso)hydroquinone. This compound acts as a competitive inhibitor of PTPs, and its phenolic hydroxyl and nitroso groups are crucial for its inhibitory function. A stable analog, Et-3,4-dephostatin, has been shown to selectively inhibit PTP1B and SHP-1. The inhibition of PTPs is a significant area of research in drug discovery, as these enzymes play critical roles in regulating a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders[2].
Target validation is a crucial initial step in the drug discovery pipeline, confirming that modulating a specific biological target with a compound elicits the desired therapeutic effect. This guide will compare this compound's performance with established PTP inhibitors—Sodium Orthovanadate, Pervanadate (B1264367), Suramin, and Ertiprotafib—to assist researchers in designing robust target validation studies.
Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and the selected comparator PTP inhibitors. It is important to note that the IC50 and Ki values are sourced from various studies and experimental conditions may differ.
| Inhibitor | Target PTP(s) | IC50 / Ki Value | Mechanism of Action | Reference(s) |
| This compound | PTPs (from a human neoplastic T-cell line) | IC50: 7.7 µM | Competitive | |
| Et-3,4-dephostatin | PTP1B, SHP-1 | Selective inhibition (specific IC50 values not readily available in searched literature) | Not specified | |
| Sodium Orthovanadate | General PTPs, SHP-2 | IC50: 30-50 µM (cytosolic PTPs), 2-20 µM (particulate PTPs) in hepatocytes; IC50: 620 µM (SHP-2 PTP domain) | Competitive | [3] |
| PTP1B | Ki: 0.38 ± 0.02 µM | Competitive | [4] | |
| Pervanadate | General PTPs | IC50: 150 nM (in prostatic cell membranes) | Irreversible (oxidizes catalytic cysteine) | [5] |
| Suramin | PTP1B, Yersinia PTP | Ki in low µM range | Reversible, Competitive | [6][7] |
| Cdc25A | IC50: 1.5 µM | Reversible, Competitive | [8][9] | |
| Ertiprotafib | PTP1B | IC50 >20 µM (active site inhibition) | Non-competitive (induces aggregation) | [10] |
| IKK-beta | IC50: 400 nM | Not specified | [11] |
Experimental Protocols
Enzymatic Assay for PTP Activity using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a common method to measure the activity of PTPs and the potency of their inhibitors.
Materials:
-
Purified PTP enzyme of interest
-
Assay Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA, 5 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM stock in assay buffer)
-
Test inhibitors (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution: 2N NaOH
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Add 20 µL of the purified PTP enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cultured cells expressing the target PTP
-
Test inhibitors (this compound and comparators)
-
Phosphate-Buffered Saline (PBS) containing protease and phosphatase inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the target PTP
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test inhibitor or vehicle control at the desired concentration for 1-2 hours.
-
Harvest the cells and wash them with ice-cold PBS containing inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
Lyse the cells by adding Lysis Buffer and incubating on ice.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target PTP in each sample by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cell-Based Insulin (B600854) Receptor Phosphorylation Assay
This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context.
Materials:
-
HepG2 or other insulin-responsive cells
-
Cell culture medium
-
Test inhibitors (this compound analog or other PTP1B inhibitors)
-
Insulin
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Insulin Receptor (pY1150/1151), anti-total-Insulin Receptor
-
Western blotting apparatus and reagents
Procedure:
-
Culture HepG2 cells to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the test inhibitor or vehicle control for a specified duration.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against the phosphorylated and total insulin receptor.
-
Quantify the band intensities to determine the ratio of phosphorylated insulin receptor to total insulin receptor. An increase in this ratio in the presence of the inhibitor indicates enhanced insulin signaling.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PTPs that are potential targets of this compound, along with a general experimental workflow for target validation.
Conclusion
This guide provides a foundational framework for researchers embarking on target validation studies of this compound or other novel PTP inhibitors. By offering a comparative analysis of inhibitory activities, detailed experimental protocols, and visual aids for key signaling pathways, we aim to facilitate a more informed and efficient research process. The provided methodologies for enzymatic assays, cellular thermal shift assays, and cell-based functional assays represent a robust toolkit for confirming target engagement and elucidating the mechanism of action of PTP inhibitors. Further investigation into the selectivity profile of this compound and its analogs against a broader panel of PTPs will be crucial for its development as a specific and effective therapeutic agent.
References
- 1. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatases and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Inhibitor of the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enhancement by pervanadate of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Dephostatin's Efficacy in Modulating Cellular Signaling: A Comparative Western Blot Analysis
For researchers, scientists, and drug development professionals, understanding the precise impact of phosphatase inhibitors on cellular signaling pathways is paramount. This guide provides a comparative analysis of Dephostatin, a well-established protein tyrosine phosphatase (PTP) inhibitor, with other commonly used alternatives. Through supporting experimental data from Western blot analyses, this guide aims to offer an objective performance comparison to aid in the selection of the most appropriate research tools.
This compound, an inhibitor of protein tyrosine phosphatases, plays a crucial role in modulating signaling pathways by preventing the dephosphorylation of key proteins. Its effects are often validated using Western blot analysis, a technique that allows for the detection and quantification of specific proteins and their phosphorylation status. This guide delves into the experimental validation of this compound's effects, offering a comparison with other PTP inhibitors and providing detailed protocols for reproducible research.
Performance Comparison of PTP Inhibitors
The selection of a suitable phosphatase inhibitor is critical for the accurate study of phosphorylation-dependent signaling events. This compound is often compared with other broad-spectrum PTP inhibitors like Sodium Orthovanadate and Phenylarsine Oxide. The following table summarizes their inhibitory concentrations (IC50) against various protein tyrosine phosphatases. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target PTP | IC50 Value | Mechanism of Action |
| This compound | General PTPs | 7.7 µM | Competitive inhibitor |
| PTP1B | - | Inhibits PTP1B | |
| SHP-1 | - | Inhibits SHP-1 | |
| SHP-2 | - | Inhibits SHP-2 | |
| Sodium Orthovanadate | General PTPs | 10 - 100 µM[1] | Competitive inhibitor, phosphate (B84403) analog[2][3] |
| PTP1B | Ki: 0.38 ± 0.02 µM[3] | Competitive inhibitor[3] | |
| Alkaline Phosphatases | - | Inhibits alkaline phosphatases[2] | |
| Phenylarsine Oxide (PAO) | General PTPs | 18 µM[4][5] | Covalent inhibitor, reacts with vicinal thiols in the active site[4] |
| PTPε | 18 µM[6] | Covalent inhibitor[6] |
Western Blot Analysis of this compound's Effect on ERK Phosphorylation
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK), is a central signaling cascade involved in cell proliferation, differentiation, and survival. PTPs play a critical role in downregulating this pathway by dephosphorylating key components. The inhibitory effect of this compound on PTPs leads to a sustained or increased phosphorylation of ERK.
A typical Western blot experiment to validate this effect would involve treating cells with a growth factor (e.g., EGF) to stimulate the MAPK pathway, in the presence or absence of this compound. Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK. An increase in the p-ERK/total ERK ratio in this compound-treated cells compared to the control would confirm its inhibitory effect on the phosphatases that regulate this pathway.
Representative Western Blot Results:
-
Lane 1: Untreated control cells - Basal level of p-ERK.
-
Lane 2: Cells treated with EGF - Strong induction of p-ERK.
-
Lane 3: Cells pre-treated with this compound followed by EGF stimulation - Markedly increased and sustained p-ERK levels compared to Lane 2.
This result would visually demonstrate this compound's efficacy in inhibiting PTPs that target the MAPK pathway, leading to hyper-phosphorylation of ERK.
Experimental Protocols
A detailed protocol for performing a Western blot analysis to validate the effects of this compound is provided below.
Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Treat cells with this compound at the desired concentration and for the specified duration. Stimulate with a relevant agonist (e.g., growth factor) if required.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK (diluted in 5% BSA in TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phenylarsine oxide | Phosphatase | 637-03-6 | Invivochem [invivochem.com]
Unlocking the Cell: A Researcher's Guide to Genetically Validating Dephostatin's Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches to validate the cellular targets of Dephostatin, a known protein tyrosine phosphatase (PTP) inhibitor. We delve into established methodologies, compare this compound to alternative PTP inhibitors, and provide detailed experimental protocols and data presentation to aid in your research endeavors.
This compound, a natural product isolated from Streptomyces, has demonstrated potent inhibitory activity against protein tyrosine phosphatases (PTPs), enzymes crucial in regulating a myriad of cellular processes.[1] Identifying the specific PTPs that are the direct targets of this compound in a cellular context is paramount for understanding its mechanism of action and for the development of more selective therapeutic agents. Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9 technology, offer powerful tools to validate these cellular targets by observing the phenotypic consequences of their knockdown or knockout.
Comparing this compound and Its Alternatives
This compound is a competitive inhibitor of PTPs.[1] However, the landscape of PTP inhibitors includes other compounds with different mechanisms of action and levels of specificity. Understanding these alternatives provides a broader context for target validation studies.
| Inhibitor | Mechanism of Action | Known Targets (Selected) | Notes |
| This compound | Competitive inhibitor | Protein Tyrosine Phosphatases (general), potential targets include PTP1B, SHP-1, CD45 | Natural product with broad-spectrum PTP inhibition. |
| Sodium Orthovanadate | Competitive inhibitor, mimics phosphate | PTPs, alkaline phosphatases, ATPases | Broad-spectrum phosphatase inhibitor, not specific to PTPs.[2] |
| Suramin | Reversible, competitive inhibitor | PTP1B, Yersinia PTP (YopH), Cdc25A | A polysulfonated naphthylurea with a range of biological activities beyond PTP inhibition.[3][4] |
| PTP1B-IN-1 | Competitive inhibitor | PTP1B | A more selective small molecule inhibitor of PTP1B.[5] |
| MSI-1436 (Trodusquemine) | Allosteric, non-competitive inhibitor | PTP1B | Binds to a site distinct from the active site, offering a different mode of inhibition. |
Genetic Validation of this compound's Cellular Targets: A Workflow
The following experimental workflow outlines how to utilize shRNA library screening and CRISPR-Cas9 technology to identify and validate the cellular targets of this compound.
Experimental Workflow: Target Validation
Caption: A generalized workflow for identifying and validating the cellular targets of a compound like this compound using genetic screening approaches.
Detailed Experimental Protocols
Pooled shRNA Library Screen to Identify this compound Sensitizers or Resistors
This protocol describes a method to identify genes that, when silenced, alter the sensitivity of cancer cells to this compound.
a. Cell Line Selection and Culture:
-
Choose a cancer cell line relevant to the therapeutic area of interest (e.g., a cell line known to be sensitive to PTP inhibitors).
-
Culture cells in appropriate media and conditions.
b. Lentiviral shRNA Library Transduction:
-
Use a pooled lentiviral shRNA library targeting a comprehensive set of human genes (e.g., the TRC library).
-
Transduce the cells with the shRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single shRNA construct.
-
Select for transduced cells using puromycin.
c. This compound Treatment and Sample Collection:
-
Split the transduced cell population into two groups: one treated with a sub-lethal dose of this compound and a control group treated with vehicle (e.g., DMSO).
-
Culture the cells for a predetermined period (e.g., 14-21 days) to allow for the selection of shRNAs that confer a growth advantage or disadvantage in the presence of this compound.
-
Harvest genomic DNA from both the this compound-treated and control populations at the beginning (T0) and end of the experiment.
d. Deep Sequencing and Data Analysis:
-
Amplify the shRNA sequences from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the relative abundance of each shRNA in each sample.
-
Analyze the sequencing data to identify shRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control. Genes targeted by these shRNAs are considered potential targets of this compound.
CRISPR-Cas9 Knockout Screen for Target Validation
This protocol provides a framework for using CRISPR-Cas9 to validate the hits identified from the shRNA screen.
a. Cell Line Engineering:
-
Generate a stable cell line expressing the Cas9 nuclease.
b. sgRNA Library Transduction:
-
Transduce the Cas9-expressing cells with a lentiviral library of single guide RNAs (sgRNAs) targeting the candidate genes identified in the shRNA screen.
-
Include non-targeting sgRNAs as negative controls.
c. This compound Treatment and Phenotypic Analysis:
-
Treat the transduced cells with this compound or vehicle control.
-
Assess cell viability or other relevant phenotypes (e.g., apoptosis, cell cycle arrest) at different time points.
d. Validation of Gene Knockout:
-
Confirm the knockout of the target genes at the protein level using Western blotting.
e. Rescue Experiment:
-
To confirm that the observed phenotype is due to the on-target effect of the sgRNA, perform a rescue experiment.
-
Transfect the knockout cells with a vector expressing a version of the target gene that is resistant to the sgRNA (e.g., containing silent mutations in the sgRNA binding site).
-
Assess whether the expression of the sgRNA-resistant gene reverses the phenotype induced by this compound.
Signaling Pathway Analysis
Once the cellular targets of this compound are validated, the next step is to understand their role in cellular signaling pathways.
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[6][7] Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.
Caption: A simplified diagram of the insulin signaling pathway, highlighting the negative regulatory role of PTP1B, a potential target of this compound.
PTPN22 Signaling Pathway
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling.[8][9][10][11][12] Its inhibition is being explored as a strategy for cancer immunotherapy.
Caption: A simplified representation of the T-cell receptor (TCR) signaling pathway, showing the inhibitory role of PTPN22, another potential target of this compound.
By employing these genetic approaches and analytical frameworks, researchers can systematically and rigorously validate the cellular targets of this compound, paving the way for a deeper understanding of its biological functions and the development of next-generation PTP inhibitors.
References
- 1. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Dephostatin: A Guide to the Structure-Activity Relationship of its Analogs as Protein Tyrosine Phosphatase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dephostatin analogs as inhibitors of protein tyrosine phosphatases (PTPs). We delve into their structure-activity relationships, supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways and experimental workflows.
This compound, a natural product isolated from Streptomyces, is a known inhibitor of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of PTP activity is implicated in numerous diseases, including diabetes, cancer, and autoimmune disorders, making them attractive targets for therapeutic intervention. This has spurred significant interest in the development of this compound analogs with improved potency, selectivity, and stability.
Key Structural Features for PTP Inhibition
Structure-activity relationship (SAR) studies have revealed that the inhibitory activity of this compound and its analogs is critically dependent on specific structural moieties. The presence of both a nitroso group and phenolic hydroxyl groups has been identified as essential for their ability to inhibit PTPs.[2][3] Modifications to these groups or the aromatic core can significantly impact the inhibitory potency and selectivity of the analogs.
Comparative Inhibitory Activity of this compound Analogs
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its key analog, ethyl-3,4-dephostatin, against various protein tyrosine phosphatases. The data has been compiled from multiple studies to provide a comparative overview.
| Compound | Target PTP | IC50 (µM) | Comments |
| This compound | PTP (from human neoplastic T-cell line) | 7.7 | Competitive inhibitor.[1] |
| Ethyl-3,4-dephostatin | DUSP26 | 6.8 ± 0.41 | A stable synthetic analog of this compound.[4][5] |
| Ethyl-3,4-dephostatin | PTP1B | Potent Inhibitor | Specific IC50 value not provided in the search results, but described as a potent inhibitor.[6][7] |
| Ethyl-3,4-dephostatin | SHP-1 | Potent Inhibitor | Specific IC50 value not provided in the search results, but described as a potent inhibitor.[6][7] |
| Ethyl-3,4-dephostatin | DUSP14 | Inhibitor | Specific IC50 value not provided, but identified as an inhibitor.[4] |
| Ethyl-3,4-dephostatin | DUSP22 | Inhibitor | Specific IC50 value not provided, but identified as an inhibitor.[4] |
| Ethyl-3,4-dephostatin | PTPN2 | Inhibitor | Specific IC50 value not provided, but identified as an inhibitor.[4] |
Note: The available quantitative data for a broad range of this compound analogs is limited in the public domain. Further research is needed to establish a more comprehensive SAR profile.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to studying this compound analogs, the following diagrams are provided.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dephostatin's Cellular Activity: A Comparative Guide for Researchers
An in-depth analysis of the protein tyrosine phosphatase inhibitor, Dephostatin, reveals its activity across different cell types. This guide provides a comparative overview of its potency, supported by experimental data and detailed protocols to aid researchers in their investigations.
This compound, a naturally derived compound from Streptomyces, is a known competitive inhibitor of protein tyrosine phosphatases (PTPs). These enzymes play a critical role in cellular signaling pathways, and their inhibition can have significant effects on cell growth, proliferation, and other physiological processes. This guide offers a cross-validation of this compound's activity in various cell lines, providing a comparative perspective for its potential applications in research and drug development.
Quantitative Comparison of this compound's Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for this compound in different cell lines. For a comprehensive comparison, data for other well-known PTP inhibitors, Sodium Orthovanadate and Phenylarsine Oxide, are also included. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Cell Line | Cell Type | Compound | IC50 (µM) | Exposure Time |
| Jurkat | Human T-cell Leukemia | This compound | 7.7 | Not Specified |
| Mouse L-fibroblasts | Murine Fibroblast | This compound | ~20 (effective concentration) | Not Specified |
| 8505C | Human Anaplastic Thyroid Carcinoma | Sodium Orthovanadate | 3.76 | 24 hours |
| Cal27 | Human Oral Squamous Cell Carcinoma | Sodium Orthovanadate | 25 | 72 hours |
| NB4 | Human Acute Promyelocytic Leukemia | Phenylarsine Oxide | 0.06 | 48 hours |
| HepG2 | Human Hepatocellular Carcinoma | Phenylarsine Oxide | Low micromolar range | 24 and 72 hours |
Signaling Pathways and Experimental Workflows
This compound exerts its effects by inhibiting PTPs, which are key negative regulators of signaling pathways that promote cell growth and survival, such as the PI3K/Akt and MAPK pathways. By inhibiting PTPs, this compound can lead to a sustained phosphorylation state of key signaling proteins, ultimately affecting cellular processes like proliferation and apoptosis.
The following diagram illustrates a general workflow for assessing the cytotoxic effects of this compound on a panel of cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol provides a general method for measuring the direct inhibitory effect of this compound on PTP activity.
Materials:
-
Purified recombinant PTP enzyme or cell lysate containing PTPs
-
PTP assay buffer
-
This compound
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the PTP assay buffer, the PTP enzyme source, and various concentrations of this compound or a control inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the phosphopeptide substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, allowing the enzyme to dephosphorylate the substrate.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., a strong base like NaOH if using pNPP, which also develops the color).
-
Data Acquisition: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Calculate the percentage of PTP inhibition for each this compound concentration compared to the untreated control and determine the IC50 value.
This guide provides a foundational understanding of this compound's activity and the methodologies to assess it. Further research is warranted to expand the comparative analysis across a broader range of cell types to fully elucidate its therapeutic potential.
Safety Operating Guide
Dephostatin: Essential Procedures for Safe Disposal
For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount for maintaining a safe laboratory environment and ensuring environmental protection. Dephostatin, a protein tyrosine phosphatase inhibitor, requires dedicated disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and materials contaminated with it.
Hazard and Disposal Summary
Given that this compound is a hydroquinone (B1673460) derivative and may exhibit cytotoxic properties, all waste generated from its use must be treated as hazardous chemical waste.[1][2] Adherence to institutional and local regulations for hazardous waste management is mandatory.
| Parameter | Information | Source |
| Compound Type | Hydroquinone derivative, potential cytotoxic agent | [1][2] |
| Primary Hazard | Potential for skin, eye, and respiratory irritation. May be harmful if ingested or absorbed through the skin. Considered toxic to aquatic life. | [1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are required. Work should be conducted in a well-ventilated area or under a chemical fume hood. | [1][4] |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [5][6] |
| Waste Segregation | All this compound waste must be segregated from general waste and other chemical waste streams. | [1][4] |
| Waste Containers | Use clearly labeled, leak-proof, and chemically resistant containers for solid and liquid waste. | [1][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
2. Waste Segregation at the Source: Proper segregation is crucial to prevent accidental exposure and ensure compliant disposal.[1][4]
-
Solid Waste: This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated labware such as weighing boats, pipette tips, and vials.
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Liquid Waste: This includes:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
3. Collection of Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, durable, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Seal the container when not in use and when it is three-quarters full to prevent spills.[7]
4. Collection of Liquid Waste:
-
Collect all liquid waste containing this compound in a shatter-resistant, leak-proof container with a secure screw-top cap.
-
The container must be compatible with the solvents used.
-
Clearly label the container as "Hazardous Waste," listing "this compound" and all other chemical constituents with their approximate concentrations.
-
Crucially, do not dispose of any liquid waste containing this compound down the drain. [1]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills of solid this compound, gently cover the material with an absorbent powder to prevent it from becoming airborne.[3][8]
-
Carefully sweep or vacuum (with a HEPA-filtered vacuum) the absorbed material and place it in the designated solid hazardous waste container.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in the solid hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemicals.
6. Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's procedures for arranging the pickup and disposal of hazardous waste through the EHS department or a licensed contractor.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. nj.gov [nj.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dephostatin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dephostatin, a potent protein tyrosine phosphatase (PTP) inhibitor. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, isolated from Streptomyces, is a valuable tool in signal transduction research.[1] Its ability to inhibit protein tyrosine phosphatases allows for the detailed study of phosphorylation-dependent signaling pathways. However, its biological activity necessitates careful handling to minimize risk and ensure the integrity of experimental results.
Essential Safety and Handling Information
Proper personal protective equipment (PPE) is the first line of defense when working with any chemical. For this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are required. Given that this compound may be handled in solution with solvents like DMSO, select gloves rated for the specific solvent being used.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Lab Coat: A fully buttoned lab coat provides a crucial barrier to protect your skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of aerosolization or if you are working with the powdered form of this compound, a properly fitted N95 or higher respirator is recommended.
Quantitative Safety Data
| Data Point | Value | Reference Compound |
| IC50 (PTP from human neoplastic T-cell line) | 7.7 µM | This compound[1] |
| Oral LD50 (Rat) | 320 mg/kg | Hydroquinone |
Note: The provided LD50 value is for hydroquinone, a compound with a similar chemical backbone to this compound. This information should be used as a guide for risk assessment, and this compound should be handled as a compound of unknown but potential high toxicity.
Stability Information
Specific chemical stability studies on this compound regarding temperature and pH are not extensively published. However, a synthesized regioisomer of this compound has been noted to have increased stability.[2] As a general precaution for hydroquinone-containing compounds, it is advisable to protect this compound from light and air to prevent oxidation. For solutions, it is best practice to prepare them fresh for each experiment or store them at -20°C or -80°C for short-term and long-term storage, respectively. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following is a generalized protocol for a protein tyrosine phosphatase (PTP) inhibition assay using this compound. This should be adapted based on the specific PTP and substrate being investigated.
Protocol: In Vitro Protein Tyrosine Phosphatase Inhibition Assay
Materials:
-
This compound
-
Purified protein tyrosine phosphatase (e.g., PTP1B, SHP2)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations for testing.
-
Enzyme Preparation: Dilute the purified PTP in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted this compound solutions. Include a control with buffer and solvent only (no inhibitor). b. Add 60 µL of the diluted PTP enzyme solution to each well. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 20 µL of the phosphatase substrate to each well.
-
Incubation and Measurement: a. Incubate the plate at 37°C for 30 minutes. b. Stop the reaction (if necessary, depending on the substrate). For pNPP, the reaction can be stopped by adding 50 µL of 1 M NaOH. c. Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting protein tyrosine phosphatases, which are key negative regulators of signaling pathways initiated by protein tyrosine kinases. For instance, in the context of insulin (B600854) signaling, PTPs like PTP1B dephosphorylate the insulin receptor and its substrates, thereby attenuating the signal. By inhibiting these PTPs, this compound can potentiate insulin signaling.
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
The following diagram outlines the general workflow for conducting an in vitro experiment with this compound.
Caption: General workflow for in vitro this compound experiments.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Guidance:
-
Segregation: All waste contaminated with this compound, including unused stock solutions, contaminated labware (pipette tips, tubes), and personal protective equipment, must be segregated as hazardous chemical waste.
-
Solid Waste:
-
Collect solid waste in a designated, clearly labeled, leak-proof container.
-
The label should include "Hazardous Chemical Waste" and "this compound."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealed, shatter-resistant container.
-
The container should be clearly labeled with "Hazardous Chemical Waste," "this compound," and the name of the solvent used (e.g., DMSO).
-
Do not mix with other chemical waste streams unless compatible.
-
-
Decontamination:
-
Decontaminate reusable glassware and equipment by rinsing with a suitable solvent (e.g., ethanol) followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their experiments while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
